molecular formula C15H21ClN2O2 B565531 Fenspiride-d5 Hydrochloride

Fenspiride-d5 Hydrochloride

Numéro de catalogue: B565531
Poids moléculaire: 301.82 g/mol
Clé InChI: FIKFLLIUPUVONI-GWVWGMRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenspiride-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 301.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fenspiride-d5 Hydrochloride synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Fenspiride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound (C₁₅H₁₆D₅ClN₂O₂), a deuterated analog of Fenspiride Hydrochloride. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, details experimental protocols, and discusses purification techniques.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-tussive properties. The deuterated version, this compound, is essential for bioanalytical and research purposes where precise quantification is required. The deuterium labeling on the phenyl ring of the phenylethyl group provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated precursor, which is then used to build the final molecule. A logical and efficient synthetic strategy is outlined below. This pathway focuses on introducing the deuterium label at an early stage to maximize incorporation and yield.

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_intermediate_synthesis Synthesis of Deuterated Intermediate cluster_final_synthesis Final Product Synthesis cluster_purification Purification Benzene Benzene Benzene_d6 Benzene-d6 Benzene->Benzene_d6 D₂SO₄, D₂O Ethylene_oxide Ethylene Oxide Phenylethanol_d5 2-(Phenyl-d5)ethanol Benzene_d6->Phenylethanol_d5 Friedel-Crafts Alkylation Phenylethyl_bromide_d5 2-(Phenyl-d5)ethyl bromide Phenylethanol_d5->Phenylethyl_bromide_d5 PBr₃ or HBr Intermediate 1-(2-Phenylethyl-d5)-4-piperidone Phenylethyl_bromide_d5->Intermediate Alkylation Piperidone 4-Piperidone Piperidone->Intermediate Alkylation Fenspiride_d5_base Fenspiride-d5 (free base) Intermediate->Fenspiride_d5_base Reaction with 1,3-dichloro-2-propanol and cyclization Fenspiride_d5_HCl This compound Fenspiride_d5_base->Fenspiride_d5_HCl HCl Purified_Product Purified Fenspiride-d5 HCl Fenspiride_d5_HCl->Purified_Product Recrystallization or Chromatography Logical_Relationships Start Starting Materials (Deuterated Precursor) Synthesis Chemical Synthesis (e.g., Nitro-aldol or Strecker) Start->Synthesis Crude_Product Crude Fenspiride-d5 HCl Synthesis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization HPLC Preparative HPLC Crude_Product->HPLC High_Purity_Product High Purity Product (>99.5%) Recrystallization->High_Purity_Product Ultra_High_Purity_Product Ultra-High Purity Product (>99.8%) HPLC->Ultra_High_Purity_Product

An In-depth Technical Guide to the Physicochemical Properties of Fenspiride-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride-d5 Hydrochloride is the deuterated form of Fenspiride Hydrochloride, an α-adrenergic and H1 histamine receptor antagonist with anti-inflammatory and bronchodilator properties. The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making this compound a valuable tool in pharmaceutical research, particularly in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Fenspiride Hydrochloride. Data for the non-deuterated form is often used as a close approximation for the deuterated version in the absence of specific experimental data.

Identifier This compound Fenspiride Hydrochloride
Chemical Name 8-[2-(Phenyl-d5)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
CAS Number 1246815-28-0[1]5053-08-7[2]
Molecular Formula C₁₅H₁₆D₅ClN₂O₂[3]C₁₅H₂₁ClN₂O₂
Molecular Weight 301.82 g/mol [3]296.79 g/mol
Property Value (Fenspiride Hydrochloride) Notes
Melting Point 235-238°C (decomposes)Data for the non-deuterated form.
pKa (Strongest Basic) 8.97Predicted value for the non-deuterated form.
LogP 1.6Predicted value for the non-deuterated form.
Solvent Solubility (Fenspiride Hydrochloride) Molarity
Water 54 mg/mL181.95 mM
DMSO 9 mg/mL30.32 mM
Ethanol < 1 mg/mLInsoluble or slightly soluble

Mechanism of Action

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism primarily centered on its anti-inflammatory and antihistaminic actions. It acts as an antagonist at H1 histamine receptors, which mitigates histamine-induced bronchoconstriction and mucus secretion. Furthermore, Fenspiride inhibits the production and release of key inflammatory mediators, including cytokines and metabolites of arachidonic acid like prostaglandins and leukotrienes. This anti-inflammatory response is believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene transcription.

Fenspiride_Mechanism_of_Action Fenspiride Fenspiride H1_Receptor H1 Histamine Receptor Fenspiride->H1_Receptor Antagonizes NF_kB_Pathway NF-κB Pathway Fenspiride->NF_kB_Pathway Inhibits Arachidonic_Acid Arachidonic Acid Metabolism Fenspiride->Arachidonic_Acid Inhibits Bronchoconstriction Bronchoconstriction & Mucus Secretion H1_Receptor->Bronchoconstriction Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_Pathway Inflammatory_Stimuli->Arachidonic_Acid Inflammatory_Mediators Cytokines, Prostaglandins, Leukotrienes NF_kB_Pathway->Inflammatory_Mediators Promotes Transcription Arachidonic_Acid->Inflammatory_Mediators Produces Inflammation Airway Inflammation Inflammatory_Mediators->Inflammation

Caption: Mechanism of action of Fenspiride.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid crystalline substance.

  • Apparatus: Capillary melting point apparatus, sealed-end capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample of this compound is finely powdered and completely dry. If necessary, gently grind the sample using a clean, dry mortar and pestle.[4]

    • Introduce the powdered sample into a capillary tube to a depth of 2-3 mm, ensuring tight packing by tapping the tube gently.[5]

    • Place the capillary tube into the heating block of the melting point apparatus next to the thermometer.

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[4]

    • Perform the determination in triplicate to ensure accuracy.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

  • Apparatus: Stoppered glass flasks, constant temperature shaker bath, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a series of glass flasks containing a known volume of purified water (or other relevant buffer systems).

    • Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After equilibration, allow the flasks to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot from the supernatant. To remove any suspended solid particles, centrifuge or filter the aliquot.

    • Dilute the clear supernatant to an appropriate concentration.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[7][8]

    • The determined concentration represents the aqueous solubility of the compound.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

  • Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer, titration vessel.

  • Procedure:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[9]

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent system like methanol/water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]

    • Place the solution in the titration vessel and purge with nitrogen to remove dissolved carbon dioxide.[10]

    • Immerse the pH electrode and the tip of the burette into the solution and begin stirring.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[9]

General Experimental Workflow

The characterization of a pharmaceutical compound like this compound follows a logical progression of steps to ensure a thorough understanding of its properties.

Experimental_Workflow cluster_physicochemical Synthesis Synthesis & Purification of Fenspiride-d5 HCl Structural_ID Structural Identification (NMR, MS) Synthesis->Structural_ID Purity_Analysis Purity Analysis (HPLC, LC-MS) Structural_ID->Purity_Analysis Physicochemical_Char Physicochemical Characterization Purity_Analysis->Physicochemical_Char Melting_Point Melting Point (Capillary Method) Physicochemical_Char->Melting_Point Solubility Solubility (Shake-Flask Method) Physicochemical_Char->Solubility pKa pKa Determination (Potentiometric Titration) Physicochemical_Char->pKa Stability_Testing Stability Testing Melting_Point->Stability_Testing Solubility->Stability_Testing pKa->Stability_Testing Final_Report Data Analysis & Final Report Stability_Testing->Final_Report

References

Fenspiride-d5 Hydrochloride: A Technical Guide to its H1 Antagonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fenspiride and its H1 Antagonist Activity

Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases.[1][2] Its therapeutic effects are attributed to a combination of anti-inflammatory, bronchodilator, and antihistaminic properties.[3] The antihistaminic action of fenspiride is primarily mediated through the blockade of histamine H1 receptors.[1][3][4] By antagonizing these receptors, fenspiride mitigates the downstream effects of histamine, a key mediator in allergic and inflammatory responses.[3]

Fenspiride-d5 hydrochloride is a deuterated form of fenspiride hydrochloride.[5][6] Deuterium is a stable, non-radioactive isotope of hydrogen.[7] The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, often by slowing its metabolism, which can lead to a longer half-life and modified safety and efficacy profiles.[7] However, for this compound, it is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure accurate quantification of fenspiride.[6][7] There is currently a lack of publicly available pharmacological data specifically characterizing the H1-antagonist activity of this compound.

Quantitative Data on H1 Antagonist Activity

While direct radioligand binding studies detailing the inhibitory constant (Kᵢ) of fenspiride for the H1 receptor are not prominently available in the reviewed literature, functional assays provide quantitative evidence of its antagonist effects.

Table 1: Functional Antagonism of Histamine-Induced Responses by Fenspiride

Assay TypeCell Line/TissueMeasured EffectFenspiride ConcentrationResultReference
Intracellular Calcium MobilizationHuman Lung Epithelial (WI26VA4)Inhibition of histamine-induced Ca²⁺ increase10⁻⁷ M - 10⁻⁵ MConcentration-dependent inhibition[8]
Smooth Muscle ContractionIsolated Guinea Pig TracheaInhibition of histamine-induced contraction~100 µMInhibition observed[9]

H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Fenspiride, as an antagonist, blocks the initial step of this pathway: the binding of histamine to the receptor.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Fenspiride Fenspiride (Antagonist) Fenspiride->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., Inflammation, Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1. Histamine H1 Receptor Signaling Cascade.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize H1 receptor antagonists.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor. While a specific protocol for fenspiride is not detailed in the available literature, this represents a standard methodology.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing H1R) incubate 2. Incubation - Membranes - [³H]Pyrilamine (Radioligand) - Test Compound (e.g., Fenspiride) prep->incubate separate 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubate->separate wash 4. Washing (Remove non-specifically bound radioligand) separate->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Determine IC₅₀ and calculate Kᵢ) count->analyze

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

Materials:

  • Membranes: Prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor).[10]

  • Radioligand: [³H]Pyrilamine (also known as mepyramine), a selective H1 receptor antagonist.

  • Test Compound: Fenspiride Hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of [³H]Pyrilamine (typically near its Kd value).

    • Varying concentrations of the test compound (fenspiride).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. The following protocol is based on the methodology used to demonstrate fenspiride's effect on histamine-induced calcium influx.[8]

Calcium_Flux_Workflow Intracellular Calcium Mobilization Assay Workflow cell_culture 1. Cell Culture (e.g., WI26VA4 cells) dye_loading 2. Dye Loading (Incubate with a calcium-sensitive dye, e.g., Fluo-3 AM) cell_culture->dye_loading pre_incubation 3. Pre-incubation (Add test compound, e.g., Fenspiride) dye_loading->pre_incubation stimulation 4. Agonist Stimulation (Add Histamine) pre_incubation->stimulation measurement 5. Fluorescence Measurement (Monitor changes in fluorescence over time) stimulation->measurement analysis 6. Data Analysis (Quantify inhibition of calcium response) measurement->analysis

Figure 3. Experimental Workflow for an Intracellular Calcium Mobilization Assay.

Materials:

  • Cells: Human lung epithelial cell line (WI26VA4).[8]

  • Calcium-sensitive dye: Fluo-3 acetoxymethyl ester (Fluo-3 AM).[8]

  • Test Compound: Fenspiride Hydrochloride.

  • Agonist: Histamine.

  • Assay Buffer: A suitable physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

  • Cell Culture: Culture WI26VA4 cells in appropriate media and conditions until they reach a suitable confluency. Seed the cells onto coverslips or into 96-well plates suitable for fluorescence measurements.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-3 AM in the dark at room temperature to allow the dye to enter the cells.

  • Washing: After loading, wash the cells with assay buffer to remove excess extracellular dye.

  • Pre-incubation with Antagonist: Incubate the cells with various concentrations of fenspiride for a defined period to allow for receptor binding.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Agonist Addition and Measurement: Add a fixed concentration of histamine to the cells and immediately begin recording the fluorescence intensity over time. The binding of histamine to H1 receptors will cause a rapid increase in intracellular calcium, leading to an increase in Fluo-3 fluorescence.

  • Data Analysis:

    • For each concentration of fenspiride, calculate the peak fluorescence response following histamine addition.

    • Normalize the responses to the response observed in the absence of fenspiride.

    • Plot the percentage of inhibition against the log concentration of fenspiride to generate a dose-response curve and determine the IC₅₀ value for the inhibition of calcium mobilization.

Conclusion

Fenspiride exhibits antagonist activity at the histamine H1 receptor, contributing to its overall therapeutic profile in respiratory diseases. This is evidenced by its ability to inhibit histamine-induced intracellular calcium mobilization in a concentration-dependent manner. While direct binding affinity data remains to be fully elucidated in publicly accessible literature, the functional antagonism is clearly demonstrated. This compound serves as an essential tool for the accurate quantification of fenspiride in research and clinical settings. The provided experimental protocols offer a framework for the further investigation and characterization of fenspiride and other potential H1 receptor antagonists. This technical guide consolidates the current understanding of fenspiride's H1 antagonist mechanism, providing a valuable resource for researchers in the field of pharmacology and drug development.

References

In-Depth Technical Guide: Deuterium Labeling in Fenspiride-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in Fenspiride-d5 Hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and representative analytical data.

Chemical Structure and Deuterium Labeling Position

This compound is the deuterated analog of Fenspiride Hydrochloride, an anti-inflammatory and bronchodilator agent. The deuterium labeling is specifically located on the phenethyl moiety of the molecule.

Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Molecular Formula: C₁₅H₁₆D₅ClN₂O₂

The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group, replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without significantly altering the compound's chemical properties.

Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference/Notes
Molecular Weight 301.82 g/mol For the hydrochloride salt
CAS Number 1246815-28-0
Isotopic Purity ≥99% deuterated forms (d₁-d₅)Varies by supplier, typically high.
Chemical Purity (HPLC) ≥95%Varies by supplier.
Deuterium Incorporation 5 atomsSpecifically on the phenyl ring of the phenethyl group.

Proposed Synthetic Pathway

While the exact proprietary synthesis method may vary between manufacturers, a plausible and chemically sound synthetic route for this compound can be proposed based on established organic chemistry principles. The synthesis can be conceptually divided into three main stages:

  • Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

  • Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.

  • Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain, followed by conversion to the hydrochloride salt.

Synthetic_Pathway cluster_core Synthesis of Spirocyclic Core cluster_sidechain Synthesis of Deuterated Sidechain cluster_coupling Coupling and Salt Formation A 1-Benzyl-4-piperidone B 1-Oxa-3,8-diazaspiro[4.5]decan-2-one A->B Multi-step synthesis F Fenspiride-d5 (free base) B->F C Benzene-d6 D Phenethyl-d5 alcohol C->D Friedel-Crafts acylation, reduction E Phenethyl-d5 bromide D->E Bromination E->F Alkylation G This compound F->G HCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for the key synthetic steps.

Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Spirocyclic Core)

This synthesis is a multi-step process starting from commercially available 1-benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Potassium cyanide

  • Ammonium carbonate

  • Ethanol/Water

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl carbonate

  • Sodium ethoxide

Procedure:

  • Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form the corresponding hydantoin.

  • Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield 4-amino-4-carboxypiperidine.

  • Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by cyclization.

  • Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the spirocyclic core.

  • Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of Phenethyl-d5 bromide (Deuterated Sidechain)

Materials:

  • Benzene-d6

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Lithium aluminum deuteride (LAD) or Sodium borohydride

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

Procedure:

  • Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.

  • Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol to the alkane can be achieved through various methods, for example, a Clemmensen or Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene oxide.

  • Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide. This can be achieved by reaction with phosphorus tribromide or by treatment with concentrated hydrobromic acid.

Alkylation and Salt Formation

Materials:

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Phenethyl-d5 bromide

  • Potassium carbonate or other suitable base

  • Acetonitrile or other suitable solvent

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

Procedure:

  • Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution. Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by column chromatography.

  • Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and the extent of deuterium incorporation.

  • Expected Molecular Ion (M+H)⁺: m/z 266.2 (for the free base)

  • Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled fenspiride is observed at m/z 105, corresponding to the C₈H₉⁺ fragment. For Fenspiride-d5, this fragment would be shifted to m/z 110 (C₈H₄D₅⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic proton signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic core and the ethyl chain will remain.

  • ¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts compared to the unlabeled compound.

Predicted NMR Data:

Position Predicted ¹H Chemical Shift (ppm) - Unlabeled Predicted ¹H Chemical Shift (ppm) - d5 Labeled Predicted ¹³C Chemical Shift (ppm)
Phenyl-CH~7.2-7.3 (m, 5H)Absent~126-129
-CH₂-Ph~2.8 (t, 2H)~2.8 (t, 2H)~34
-N-CH₂-CH₂-~2.6 (t, 2H)~2.6 (t, 2H)~58
Piperidine-CH₂ (α to N)~2.5-2.7 (m, 4H)~2.5-2.7 (m, 4H)~50-54
Piperidine-CH₂ (β to N)~1.6-1.8 (m, 4H)~1.6-1.8 (m, 4H)~35
Spiro-C--~70
Oxazolidinone-CH₂~3.4 (s, 2H)~3.4 (s, 2H)~45
Oxazolidinone-C=O--~159
NH~8.0 (br s, 1H)~8.0 (br s, 1H)-

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Isotopic Purity Assessment Workflow

Ensuring high isotopic purity is critical for the use of this compound as an internal standard. The following workflow outlines the steps for its assessment.

Isotopic_Purity_Workflow cluster_details Analysis Details D_detail Examine the mass cluster around the molecular ion. Look for M, M+1, M+2, M+3, M+4, M+5 peaks. E_detail Calculate the relative abundance of each isotopic peak. Determine the percentage of d5 species. D D D->D_detail E E E->E_detail

This in-depth guide provides a solid foundation for understanding the deuterium labeling in this compound. For specific applications, it is always recommended to refer to the certificate of analysis provided by the supplier for lot-specific data.

Spectral Characterization of Fenspiride-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The inclusion of five deuterium atoms serves as a valuable tool in various research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and a visualization of Fenspiride's signaling pathway.

Molecular Structure

This compound

  • Molecular Formula: C₁₅H₁₆D₅ClN₂O₂

  • Molecular Weight: 301.82 g/mol

  • Structure: (Image of the chemical structure of this compound would be placed here in a full document)

The deuterium atoms are located on the phenyl ring of the phenethyl group.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established spectral databases and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5 - 9.5br s1HN-H (Amide)
~3.5 - 3.7m4HPiperidine protons adjacent to N
~3.2 - 3.4t2H-CH₂-CH₂-Ph
~2.8 - 3.0t2H-CH₂-CH₂-Ph
~2.5 - 2.7m4HPiperidine protons
~1.5 - 1.7m4HSpirocycle protons

Note: The aromatic protons are absent due to deuteration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~138C (ipso, -CH₂-CH₂-Ph)
~129 (t, J(C,D) ≈ 24 Hz)C-D (Aromatic)
~128 (t, J(C,D) ≈ 24 Hz)C-D (Aromatic)
~126 (t, J(C,D) ≈ 24 Hz)C-D (Aromatic)
~85Spiro carbon
~60-O-CH₂-
~55Piperidine carbons adjacent to N
~50Piperidine carbons
~33-CH₂-CH₂-Ph
~30-CH₂-CH₂-Ph

Note: The signals for the deuterated carbons will appear as multiplets in the ¹³C NMR spectrum due to C-D coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Amide)
~2950-2850StrongC-H Stretch (Aliphatic)
~2200-2100WeakC-D Stretch (Aromatic)
~1680StrongC=O Stretch (Amide)
~1450MediumC-H Bend (Aliphatic)
~1250StrongC-N Stretch
~1100StrongC-O Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

m/zIon
266.2[M+H]⁺ (protonated molecule)
110.1Fragment ion

The fragmentation of Fenspiride typically involves the cleavage of the bond between the piperidine ring and the ethylphenyl group. For the non-deuterated form, this results in a characteristic fragment at m/z 105. For Fenspiride-d5, this fragment is expected to shift to approximately m/z 110 due to the five deuterium atoms on the phenyl ring.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the crystal thoroughly after the measurement.

Instrumentation and Parameters:

  • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

  • For Fragmentation (MS/MS): Select the precursor ion (m/z 266.2) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate product ions.

Signaling Pathway of Fenspiride

Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of pro-inflammatory mediator production.

Fenspiride_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., allergens, pollutants) Arachidonic_Acid Arachidonic Acid Metabolism Inflammatory_Stimuli->Arachidonic_Acid NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Histamine_Release Histamine Release Inflammatory_Stimuli->Histamine_Release Cell_Membrane Cell Membrane Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Bronchoconstriction_Mucus Bronchoconstriction & Increased Mucus Secretion H1_Receptor->Bronchoconstriction_Mucus Bronchoconstriction_Mucus->Inflammation Fenspiride Fenspiride Fenspiride->Arachidonic_Acid Fenspiride->NF_kB_Pathway Fenspiride->H1_Receptor

Caption: Fenspiride's anti-inflammatory mechanism of action.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Spectral_Characterization_Workflow Start Fenspiride-d5 Hydrochloride Sample NMR_Analysis NMR Analysis (¹H and ¹³C) Start->NMR_Analysis IR_Analysis IR Analysis (ATR-FTIR) Start->IR_Analysis MS_Analysis MS Analysis (ESI-MS and MS/MS) Start->MS_Analysis NMR_Data NMR Spectra & Chemical Shifts NMR_Analysis->NMR_Data IR_Data IR Spectrum & Absorption Bands IR_Analysis->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS_Analysis->MS_Data Data_Interpretation Data Interpretation & Structure Confirmation NMR_Data->Data_Interpretation IR_Data->Data_Interpretation MS_Data->Data_Interpretation Final_Report Comprehensive Spectral Report Data_Interpretation->Final_Report

Fenspiride-d5 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride hydrochloride. This document is intended for use by researchers, scientists, and drug development professionals, offering key technical data, an exemplary experimental protocol for its application as an internal standard, and a discussion of its relevance in bioanalytical studies.

Core Compound Information

This compound is a stable, isotopically labeled form of Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties.[1][2] The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of fenspiride in biological matrices.[3] Deuterated standards are ideal for this purpose as they co-elute with the analyte and have nearly identical ionization efficiencies, but are distinguishable by their mass-to-charge ratio (m/z).[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Note that multiple CAS numbers may be listed by different suppliers for the same deuterated compound.

PropertyValueReference(s)
Chemical Name 8-[2-(Phenyl-d5)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride[5]
Molecular Formula C₁₅H₁₆D₅ClN₂O₂[5][6]
Molecular Weight 301.82 g/mol [4][5][6]
CAS Number 1246815-28-0[4][5]
Unlabeled CAS 5053-06-5[6]
Appearance SolidN/A
Purity Typically ≥98%[5]

Experimental Protocol: Quantification of Fenspiride in Human Plasma using UPLC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the quantification of fenspiride in human plasma.[7] In this adapted protocol, this compound serves as the internal standard (IS).

Materials and Reagents
  • Fenspiride reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Stock Solutions: Prepare stock solutions of fenspiride and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the appropriate solvent.

  • Plasma Sample Preparation:

    • To 200 µL of human plasma, add a specified amount of the this compound working solution.

    • Precipitate the plasma proteins by adding acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Conditions
ParameterCondition
UPLC Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Gradient mixture of acetonitrile and water (both containing 0.2% formic acid)
Flow Rate 0.4 mL/min
Column Temperature 30°C
Autosampler Temperature 10°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV
Desolvation Temperature 500°C
Source Temperature 130°C
Desolvation Gas Flow 800 L/h
MRM Transitions Fenspiride: m/z 261 → 105Fenspiride-d5: m/z 266 → 110 (projected)
Collision Energy 24 eV (for fenspiride, may require optimization for d5 variant)
Cone Voltage 30 V (for fenspiride, may require optimization for d5 variant)

Data adapted from a study on fenspiride quantification.[7]

Data Presentation

The following table summarizes the validation parameters from a UPLC-MS/MS method for fenspiride quantification, which would be expected to be similar when using this compound as an internal standard.[7]

ParameterResult
Linearity Range 2-500 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%RSD) < 9.5%
Inter-day Precision (%RSD) < 9.5%
Accuracy 91.5% - 112.4%
Recovery 99.3% - 101.9%
Stability (3 freeze/thaw cycles) Stable
Stability (5 months at -70°C) Stable

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma add_is Add Fenspiride-d5 HCl (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms data_acq Data Acquisition msms->data_acq

Caption: UPLC-MS/MS Experimental Workflow.

Logical Relationship of Internal Standard

internal_standard_logic cluster_compounds Compounds cluster_properties Properties cluster_outcome Outcome analyte Fenspiride elution Co-elution analyte->elution ionization Similar Ionization analyte->ionization mass Different Mass analyte->mass is Fenspiride-d5 HCl (IS) is->elution is->ionization is->mass quantification Accurate Quantification elution->quantification ionization->quantification mass->quantification

Caption: Logic of using a deuterated internal standard.

References

Solubility Profile of Fenspiride-d5 Hydrochloride in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fenspiride-d5 hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent Fenspiride. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of research and development activities, including formulation development, in vitro and in vivo studies, and analytical method development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.

Core Data Presentation

The following table summarizes the known solubility of Fenspiride hydrochloride in common laboratory solvents. It is important to note that specific quantitative data for the deuterated form, this compound, is limited. However, the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, the data for Fenspiride hydrochloride serves as a strong proxy.

SolventSolubility (mg/mL)Comments
Water54[1]Sonication is recommended to aid dissolution[1].
Dimethyl Sulfoxide (DMSO)9 - 20[1][2]Sonication is recommended[1].
Dimethylformamide (DMF)20[2]
Phosphate-Buffered Saline (PBS, pH 7.2)10[2]
Ethanol< 1 / Slightly Soluble[1][2]The compound is reported to be slightly soluble or has a solubility of less than 1 mg/mL[1][2].
MethanolSolubleQuantitative data is not readily available, but the compound is reported to be soluble.

Experimental Protocols

The determination of solubility is a fundamental component of pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for continuous agitation.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.

Mandatory Visualizations

Fenspiride Signaling Pathway

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting inflammatory pathways. The following diagram illustrates the key signaling pathways influenced by Fenspiride.

Fenspiride_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Receptors Receptors (e.g., H1 Histamine Receptor) Inflammatory_Stimuli->Receptors Cell_Membrane NF_kappaB_Pathway NF-κB Pathway Receptors->NF_kappaB_Pathway Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism Receptors->Arachidonic_Acid_Metabolism Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins, Leukotrienes) NF_kappaB_Pathway->Pro_inflammatory_Mediators Arachidonic_Acid_Metabolism->Pro_inflammatory_Mediators Inflammation Inflammation & Bronchoconstriction Pro_inflammatory_Mediators->Inflammation Fenspiride Fenspiride Fenspiride->Receptors Antagonizes Fenspiride->NF_kappaB_Pathway Inhibits Fenspiride->Arachidonic_Acid_Metabolism Inhibits Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Fenspiride-d5 HCl to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Centrifuge D->E F Withdraw & filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

References

Fenspiride Hydrochloride vs. Fenspiride-d5 Hydrochloride: An In-depth Technical Guide on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability profiles of fenspiride hydrochloride and its deuterated analog, fenspiride-d5 hydrochloride. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing data on fenspiride hydrochloride's degradation pathways and leverages established principles of kinetic isotope effects to infer the stability characteristics of this compound. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside a discussion of the known signaling pathways of fenspiride, offering a valuable resource for researchers in drug development and formulation.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties, previously used in the treatment of respiratory diseases.[1] Its therapeutic effects are attributed to its antagonism of H1-histamine receptors and inhibition of phosphodiesterases (PDEs).[2] The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of parent compounds.[3] This guide focuses on the chemical stability of fenspiride hydrochloride and its deuterated form, this compound, a critical parameter in drug development and formulation.

Fenspiride Hydrochloride is susceptible to degradation under various stress conditions, leading to the formation of specific degradation products.[2][4] Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and accurate analytical methods.

This compound is the deuterated version of fenspiride hydrochloride. The replacement of hydrogen with deuterium atoms can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of chemical reactions, including degradation processes.[5][6] This suggests that this compound may exhibit enhanced stability compared to its non-deuterated counterpart.

Comparative Stability Profile

Fenspiride Hydrochloride Stability

Forced degradation studies have shown that fenspiride hydrochloride degrades under acidic, basic, and oxidative conditions.[2][4]

Table 1: Summary of Fenspiride Hydrochloride Degradation

Stress ConditionDegradation Products IdentifiedReference
Acidic Hydrolysis Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances.[2][4]
Basic Hydrolysis Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances.[2][4]
Oxidative Degradation Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances.[2][4]

Note: The extent of degradation and the specific profile of minor degradation products can vary depending on the precise experimental conditions (e.g., concentration of stressor, temperature, duration).

Inferred Stability of this compound

The deuteration of the phenethyl group in this compound is expected to enhance its stability against both metabolic and chemical degradation.

  • Metabolic Stability: The primary advantage of deuteration is often seen in metabolic stability, where the stronger C-D bond slows down enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] This leads to a longer half-life and altered pharmacokinetic profile.[8]

  • Chemical Stability: The kinetic isotope effect can also extend to non-enzymatic chemical reactions.

    • Oxidative Stability: The increased bond strength of C-D bonds can make the molecule less susceptible to oxidation at the deuterated positions.

    • Hydrolytic Stability: While the primary sites of hydrolysis in fenspiride are not directly on the phenethyl ring, deuteration can electronically influence the stability of the entire molecule, potentially leading to a modest increase in hydrolytic stability. However, without direct experimental data, the extent of this effect remains theoretical.

One source indicates that fenspiride-d5 is stable for at least 4 years when stored at -20°C, suggesting good long-term stability under controlled conditions.

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. The following protocols are based on published stability-indicating methods for fenspiride hydrochloride. These methods can be adapted for the comparative analysis of this compound.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fenspiride hydrochloride and this compound to compare their stability profiles.

Objective: To generate degradation products under various stress conditions and compare the degradation rates of fenspiride hydrochloride and this compound.

Materials:

  • Fenspiride hydrochloride reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Water bath

  • UV-Vis spectrophotometer or HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the test substance in 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the test substance in 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the test substance in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Expose a solid sample of the test substance to dry heat (e.g., 105°C) for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photostability:

    • Expose a solution of the test substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be kept in the dark.

    • Analyze the exposed and control samples.

Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).

  • Calculate the percentage of degradation for each compound under each stress condition.

Stability-Indicating HPLC-UV Method

This method is designed to separate fenspiride from its known degradation products.[2][10]

Table 2: HPLC Method Parameters for Fenspiride Stability Testing

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A dual gradient using two buffer solutions: Buffer 1 (pH 4.5): Methanol (90:10, v/v) and Buffer 2 (pH 2.9): Acetonitrile:Methanol (65:15:10, v/v/v)
Gradient Program Start with 100% Buffer 1, decreasing to 0% over 10 minutes, while Buffer 2 increases to 100%. Hold for 5 minutes, then return to initial conditions.
Flow Rate 1.5 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][11]

Signaling Pathways and Mechanism of Action

Fenspiride exerts its pharmacological effects through multiple mechanisms of action. Understanding these pathways is essential for comprehending its therapeutic and potential toxicological profiles.

Histamine H1 Receptor Antagonism

Fenspiride acts as an antagonist at the H1 histamine receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses, leading to reduced bronchoconstriction and mucus secretion.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates Fenspiride Fenspiride Fenspiride->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Response Bronchoconstriction & Mucus Secretion Ca_release->Response Causes

Fenspiride's H1 Receptor Antagonism
Phosphodiesterase (PDE) Inhibition

Fenspiride inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[2] By inhibiting these enzymes, fenspiride increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation and inflammation.

G cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Relaxation_cAMP Smooth Muscle Relaxation PKA->Relaxation_cAMP Promotes GTP GTP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes Relaxation_cGMP Smooth Muscle Relaxation PKG->Relaxation_cGMP Promotes Fenspiride Fenspiride Fenspiride->PDE4 Inhibits Fenspiride->PDE5 Inhibits

References

In Vitro Activity of Fenspiride-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases. Its deuterated analog, Fenspiride-d5 Hydrochloride, serves as an internal standard for pharmacokinetic and metabolic studies. The therapeutic effects of Fenspiride are attributed to its multifaceted mechanism of action, which involves the modulation of several key inflammatory and signaling pathways. This technical guide provides an in-depth overview of the in vitro activity of Fenspiride, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. While Fenspiride-d5 is primarily a tool for analytical quantification, the in vitro biological activity is characteristic of the parent compound, Fenspiride.

Quantitative In Vitro Data

The following tables summarize the key quantitative data on the in vitro activity of Fenspiride Hydrochloride.

Table 1: Phosphodiesterase (PDE) Inhibition
TargetAssay SystemIC50 (μM)-log(IC50)Reference
PDE3Human Bronchial Tissue3633.44
PDE4Human Bronchial Tissue694.16
PDE5Human Bronchial Tissue~158~3.8
Table 2: Effects on Inflammatory Mediator Release
Cell Type/SystemStimulantMediator InhibitedConcentration of Fenspiride% Inhibition / EffectReference
Ferret TracheaElectrical StimulationCholinergic Mucus Secretion1 mM87% inhibition[1]
Ferret TracheaElectrical StimulationTachykininergic Mucus Secretion1 mM85% inhibition[1]
Human Lung Epithelial Cells (WI26VA4)HistamineArachidonic Acid Release10 µMAbolished both phases of release[2]

Experimental Protocols

Human Bronchial Phosphodiesterase (PDE) Activity Inhibition Assay

This protocol outlines the methodology to assess the inhibitory effect of Fenspiride on PDE3 and PDE4 activity in human bronchial tissue.

a. Tissue Homogenization:

  • Human bronchial tissues are homogenized in an ice-cold Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂ and 1 mM dithiothreitol (DTT).

b. Enzyme Separation:

  • PDE3 and PDE4 isoforms are separated from the crude homogenate using ion-exchange chromatography on a DEAE-Sepharose column with a linear NaCl gradient (0–0.5 M).

c. Inhibition Assay:

  • The reaction is conducted in a final volume of 0.2 mL.

  • The reaction mixture contains the separated PDE3 or PDE4 fractions (approximately 20 μg of protein), 1 μM [³H]-cAMP as the substrate, and varying concentrations of Fenspiride Hydrochloride (ranging from 0.1 to 100 μM).

  • The mixture is incubated at 37°C for a predetermined time.

d. Reaction Termination and Measurement:

  • The reaction is terminated by the addition of 20 μL of 0.5 M EDTA (pH 8.0).

  • The amount of hydrolyzed [³H]-cAMP is determined using standard radioisotopic methods, and the IC50 value is calculated.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This protocol details the procedure for evaluating the effect of Fenspiride on lipopolysaccharide (LPS)-induced cytokine release from human PBMCs.

a. PBMC Isolation:

  • PBMCs are isolated from peripheral blood using Ficoll-Paque density gradient centrifugation.

  • The isolated cells are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

b. Cell Culture and Treatment:

  • PBMCs are seeded in 24-well plates at a density of 1x10⁶ cells/mL.

  • The cells are pre-treated with Fenspiride Hydrochloride (at concentrations of 1, 5, and 10 μM) or a vehicle control (DMSO, final concentration <0.1%) for 1 hour at 37°C in a 5% CO₂ atmosphere.

c. Stimulation:

  • LPS is added to each well to a final concentration of 1 μg/mL to stimulate cytokine production.

  • The plates are incubated for an additional 24 hours.

d. Cytokine Quantification:

  • The cell culture supernatants are collected.

  • The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercial ELISA kits.

NF-κB Luciferase Reporter Assay

This assay is designed to measure the inhibitory effect of Fenspiride on the NF-κB signaling pathway.

a. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293) is cultured in appropriate media.

  • Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Treatment and Stimulation:

  • After 24 hours of transfection, the cells are pre-treated with various concentrations of Fenspiride for 1 hour.

  • The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, at a final concentration of 10-20 ng/mL), for 6-8 hours.

c. Cell Lysis and Luciferase Measurement:

  • The culture medium is removed, and the cells are washed with PBS.

  • A passive lysis buffer is added to each well to lyse the cells.

  • The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflows

Fenspiride's Anti-Inflammatory Signaling Pathway

Fenspiride_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway TNFR->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Proinflammatory_Genes Cytokines Cytokines (TNF-α, IL-1β) Proinflammatory_Genes->Cytokines Fenspiride Fenspiride Fenspiride->NFkB_Pathway Cytokine_Release_Workflow start Start isolate_pbmcs Isolate PBMCs from Peripheral Blood start->isolate_pbmcs seed_cells Seed PBMCs in 24-well Plates isolate_pbmcs->seed_cells pretreat Pre-treat with Fenspiride or Vehicle (1 hr) seed_cells->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect_supernatant Collect Supernatants stimulate->collect_supernatant elisa Quantify Cytokines (TNF-α, IL-1β) via ELISA collect_supernatant->elisa end End elisa->end PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Bronchodilation Bronchodilation & Reduced Inflammation cAMP->Bronchodilation AMP 5'-AMP PDE4->AMP Fenspiride Fenspiride Fenspiride->PDE4

References

Fenspiride-d5 Hydrochloride: A Technical Guide for Its Application as a Stable Isotope Tracer in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory drug Fenspiride. It is intended for researchers and scientists in the field of drug development and metabolism. This document details the role of this compound as a stable isotope-labeled internal standard in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Included are a comprehensive experimental protocol for the quantification of fenspiride in human plasma, extensive quantitative data, and a discussion of the underlying principles of its application. Furthermore, this guide elucidates the key signaling pathways influenced by fenspiride, namely the arachidonic acid and NF-κB pathways, with detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to Fenspiride and its Deuterated Analog

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, historically used in the treatment of respiratory diseases.[1][2] Its mechanism of action is multifaceted, primarily involving the antagonism of H1-histamine receptors and the modulation of inflammatory pathways.[1][3] Fenspiride has been shown to inhibit the release of pro-inflammatory mediators, such as cytokines and leukotrienes, and to interfere with the arachidonic acid cascade.[1][3]

This compound is a stable isotope-labeled (SIL) version of Fenspiride Hydrochloride, where five hydrogen atoms have been replaced with deuterium.[4][5] This isotopic substitution results in a molecule that is chemically identical to fenspiride but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry.[6][7] The use of a SIL internal standard is the gold standard in LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[8]

Table 1: Chemical Properties of Fenspiride Hydrochloride and this compound

PropertyFenspiride HydrochlorideThis compound
Chemical Formula C₁₅H₂₁ClN₂O₂C₁₅H₁₆D₅ClN₂O₂
Molecular Weight 296.79 g/mol 301.82 g/mol [5]
CAS Number 5053-08-71246815-28-0[4][5]
Synonyms Eurespal, Pneumorel, FosidalDeuterated Fenspiride HCl

Application of this compound in Bioanalytical Methods

This compound serves as an invaluable tool in pharmacokinetic and bioequivalence studies of fenspiride. Its primary application is as an internal standard (IS) in LC-MS/MS methods for the quantification of fenspiride in biological matrices such as plasma and urine.

Principles of Stable Isotope Dilution Analysis

Stable isotope dilution analysis is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. The SIL-IS acts as a surrogate for the analyte during sample preparation and analysis. By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, variations in sample extraction, injection volume, and ionization efficiency can be effectively compensated for, leading to high accuracy and precision.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates a typical workflow for the analysis of fenspiride in plasma samples using this compound as an internal standard.

experimental_workflow plasma Plasma Sample Collection spike Spike with Fenspiride-d5 HCl (IS) plasma->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer analysis UPLC-MS/MS Analysis supernatant_transfer->analysis quantification Data Processing and Quantification analysis->quantification

Experimental workflow for fenspiride quantification.

Detailed Experimental Protocol: UPLC-MS/MS Quantification of Fenspiride in Human Plasma

This protocol is adapted from a validated method for the quantification of fenspiride in human plasma and has been modified to incorporate the use of this compound as the internal standard.

Materials and Reagents
  • Fenspiride Hydrochloride reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add a specific volume of this compound working solution to achieve a final concentration of 100 ng/mL.

  • Vortex the samples for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 2: UPLC Conditions

ParameterValue
Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to achieve separation
Column Temperature 40°C
Injection Volume 5 µL
Approx. Retention Time (Fenspiride) ~0.64 min
Approx. Retention Time (Fenspiride-d5) ~0.64 min

Table 3: Mass Spectrometry Conditions

ParameterFenspirideFenspiride-d5 HCl
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 261.13266.16 (deduced)
Product Ion (m/z) 104.93104.93 (or a deuterated fragment)
Collision Energy (eV) 2424 (to be optimized)
Cone Voltage (V) 3030 (to be optimized)

Note: The mass spectrometry parameters for this compound are deduced based on its structure and may require optimization.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 4: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Precision (Intra- and Inter-day) %CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) %Bias within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions

Fenspiride's Mechanism of Action: Signaling Pathways

Fenspiride exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Pathway

Fenspiride is known to inhibit the arachidonic acid pathway, which is responsible for the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][3]

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB4) lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation fenspiride Fenspiride fenspiride->cox Inhibits fenspiride->lox Inhibits

Fenspiride's inhibition of the arachidonic acid pathway.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. Fenspiride has been suggested to mediate its anti-inflammatory effects through the inhibition of this pathway.[3]

nfkb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB ikb_p Phosphorylated IκB nfkb NF-κB (p50/p65) (Active) ikb_p->nfkb Degradation of IκB nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines transcription->cytokines fenspiride Fenspiride fenspiride->ikk Inhibits

Proposed inhibition of the NF-κB signaling pathway by fenspiride.

Conclusion

This compound is an essential tool for the accurate and precise quantification of fenspiride in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for pharmacokinetic and bioequivalence studies. A thorough understanding of its application, coupled with knowledge of fenspiride's mechanism of action on inflammatory signaling pathways, empowers researchers to conduct robust drug development programs. This guide provides a comprehensive resource to facilitate the effective use of this compound in a research setting.

References

Methodological & Application

Application Note: Quantitative Analysis of Fenspiride in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of fenspiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The validated method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fenspiride is a therapeutic agent with anti-inflammatory and bronchodilator properties. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of fenspiride in human plasma, utilizing fenspiride-d5 as the internal standard to minimize matrix effects and improve analytical reliability.

Experimental

2.1. Materials and Reagents

  • Fenspiride hydrochloride (Reference Standard)

  • Fenspiride-d5 hydrochloride (Internal Standard)[1]

  • Acetonitrile (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human plasma (blank, drug-free)

2.2. Instrumentation

  • LC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]

2.3. LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in the table below.

Parameter Condition
Mobile Phase A: 0.2% Formic acid in WaterB: 0.2% Formic acid in Acetonitrile[2]
Gradient A linear gradient was used.
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Capillary Voltage 3.0 kV
Source Temperature 130°C[2]
Desolvation Temperature 500°C[2]
Desolvation Gas Flow 800 L/h (Nitrogen)[2]
Collision Gas Argon
MRM Transitions Fenspiride: m/z 261.1 → 105.0 (Quantifier), m/z 261.1 → 77.1 (Qualifier)Fenspiride-d5: m/z 266.1 → 110.0 (Quantifier)
Cone Voltage 30 V (Fenspiride), 30 V (Fenspiride-d5)
Collision Energy 24 eV (Fenspiride → 105.0), 38 eV (Fenspiride → 77.1), 24 eV (Fenspiride-d5 → 110.0)

2.4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of fenspiride and fenspiride-d5 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the fenspiride-d5 stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple protein precipitation method is used for plasma sample preparation.[2]

  • Pipette 200 µL of human plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (fenspiride-d5, 100 ng/mL) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma Sample is Add 20 µL Fenspiride-d5 (IS) plasma->is precipitate Add 400 µL Acetonitrile is->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection data_acq Data Acquisition (MRM Mode) injection->data_acq quant Quantification data_acq->quant

References

Development of a Robust UPLC-MS/MS Method for the Quantification of Fenspiride Using Fenspiride-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist effects on histamine H1 receptors, primarily used in the treatment of respiratory diseases. Accurate and sensitive quantification of Fenspiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Fenspiride in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenspiride-d5, to ensure high accuracy and precision. The protocol described herein is based on established methodologies and provides a comprehensive guide for researchers in the field.[1][2][3][4][5][6][7][8]

Experimental Protocols

1. Materials and Reagents

  • Fenspiride reference standard

  • Fenspiride-d5 internal standard (IS)[1][2][9][10]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (blank, drug-free)

2. Instrumentation

  • UPLC System: Waters Acquity UPLC® or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][6][7][8]

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenspiride and Fenspiride-d5 in methanol.

  • Working Standard Solutions: Serially dilute the Fenspiride stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Fenspiride-d5 stock solution with a 50:50 mixture of acetonitrile and water.

4. Sample Preparation

A simple protein precipitation method is employed for sample preparation:[3][6][7][8][11]

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Fenspiride-d5 internal standard working solution (50 ng/mL) to all samples except the blank.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

5. UPLC-MS/MS Conditions

UPLC Parameters [3][6][7][8]

ParameterValue
Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 0.8 min, hold at 90% B for 0.2 min, return to 30% B in 0.1 min, and re-equilibrate for 0.4 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C
Run Time 1.5 minutes

MS/MS Parameters [3][6][7][8]

ParameterFenspirideFenspiride-d5
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV3.0 kV
Source Temperature 130°C130°C
Desolvation Temperature 500°C500°C
Desolvation Gas Flow 800 L/h800 L/h
Cone Gas Flow 50 L/h50 L/h
MRM Transition m/z 261.1 → 105.0m/z 266.1 → 110.0
Cone Voltage 30 V30 V
Collision Energy 24 eV24 eV

Data Presentation

The following tables summarize the quantitative data from a representative method validation study.[3][6][7]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 2 - 500 ng/mL
Regression Equation y = ax + b
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ 2< 1585 - 115< 1585 - 115
Low QC 6< 1585 - 115< 1585 - 115
Medium QC 100< 1585 - 115< 1585 - 115
High QC 300< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Fenspiride 99.3 - 101.9Not significant
Fenspiride-d5 ~100Not significant

Table 4: Stability

Stability ConditionDurationStability (%)
Freeze-Thaw 3 cyclesStable
Short-Term (Room Temp) 24 hoursStable
Long-Term (-70°C) 5 monthsStable
Post-Preparative 48 hoursStable

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Fenspiride-d5 (IS) Plasma->IS Vortex1 Vortex IS->Vortex1 Precipitate Add Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for Fenspiride analysis.

G cluster_UPLC UPLC System cluster_MS Mass Spectrometer Autosampler Autosampler Injects Sample Column Column Separates Analytes Autosampler->Column Pump Pump Delivers Mobile Phase Pump->Column IonSource Ion Source (ESI) Ionizes Analytes Column->IonSource Quad1 Quadrupole 1 (Q1) Selects Precursor Ion IonSource->Quad1 CollisionCell Collision Cell (Q2) Fragments Ion Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) Selects Product Ion CollisionCell->Quad3 Detector Detector Counts Ions Quad3->Detector

Caption: Key components of the UPLC-MS/MS system.

References

Application Notes & Protocols: HPLC-MS/MS Method for Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride-d5, in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases.[1][2] Accurate and reliable quantification of Fenspiride in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Fenspiride-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This protocol outlines a robust HPLC-MS/MS method for the simultaneous determination of Fenspiride and Fenspiride-d5.

Mechanism of Action

Fenspiride's therapeutic effects are attributed to its multifaceted mechanism of action, which includes anti-inflammatory, antihistaminic, and bronchodilatory activities.[1][3] It exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes, partly through the inhibition of the NF-κB signaling pathway.[3] Additionally, Fenspiride acts as an antagonist at H1 histamine receptors, reducing bronchoconstriction and mucus secretion.[1][3][4]

Fenspiride_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Pathway Inflammatory_Stimuli->Arachidonic_Acid NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Histamine_Release Histamine Release Inflammatory_Stimuli->Histamine_Release Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines H1_Receptors H1 Receptors Histamine_Release->H1_Receptors Bronchoconstriction Bronchoconstriction & Mucus Secretion H1_Receptors->Bronchoconstriction Fenspiride Fenspiride Fenspiride->Arachidonic_Acid Fenspiride->NF_kB Fenspiride->H1_Receptors Inflammation Airway Inflammation Prostaglandins_Leukotrienes->Inflammation Inflammatory_Cytokines->Inflammation

Fenspiride's Anti-Inflammatory and Antihistaminic Pathways.

Experimental Protocols

Materials and Reagents
  • Fenspiride hydrochloride (Reference Standard)

  • Fenspiride-d5 hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 50:50 v/v Acetonitrile:10mM Ammonium acetate)[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 4-50 µL
Column Temperature 30°C[7]
Run Time 7 minutes[5]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Fenspiride: To be determined by direct infusionFenspiride-d5: To be determined by direct infusion
Collision Energy To be optimized
Declustering Potential To be optimized
Standard and Sample Preparation

Stock Solutions (1 mg/mL):

  • Prepare stock solutions of Fenspiride and Fenspiride-d5 by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the Fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Prepare a working solution of Fenspiride-d5 (internal standard) at an appropriate concentration (e.g., 125 ng/mL).[8]

Sample Preparation (Protein Precipitation): [8]

  • To 200 µL of plasma sample, add 20 µL of the Fenspiride-d5 working solution and vortex.

  • Add 500 µL of acetonitrile, vortex for 1 minute.

  • Centrifuge at high speed (e.g., 20,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC-MS/MS system.

Sample_Preparation_Workflow Start Start: Plasma Sample (200 µL) Add_IS Add Fenspiride-d5 (IS) and Vortex Start->Add_IS Add_ACN Add Acetonitrile (500 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (20,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Sample Preparation Workflow for Fenspiride Analysis.

Method Validation and Performance

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterTypical Acceptance CriteriaExample Data
Linearity Correlation coefficient (r²) ≥ 0.992-500 ng/mL with r² = 0.999[8][9]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.007 µg/mL[5]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 102 ng/mL[8][9]
Accuracy Within ±15% of nominal concentration (±20% for LOQ)91.5% to 112.4%[8][9]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LOQ)<9.5%[8][9]
Recovery Consistent, precise, and reproducible99.3% to 101.9%[8][9]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement-
Stability Analyte stable under various storage and handling conditionsStable for 3 freeze-thaw cycles and 5 months at -70°C[8][9]

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterValue
HPLC Column Inertsil C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile:10mM Ammonium acetate (50:50 v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Retention Time (Fenspiride) ~4.6 min[5]
Detector Tandem Mass Spectrometer
Ionization ESI Positive
MRM Transition (Fenspiride) To be determined
MRM Transition (Fenspiride-d5) To be determined
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range 2-500 ng/mL[8][9]
Correlation Coefficient (r²) > 0.999[7][9]
Limit of Detection (LOD) 0.007 µg/mL[5]
Limit of Quantification (LOQ) 2 ng/mL[8][9]
Mean Recovery 99.3% - 101.9%[8][9]
Intra-day Precision (%RSD) < 9.5%[8][9]
Inter-day Precision (%RSD) < 9.5%[8][9]
Accuracy 91.5% - 112.4%[8][9]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Fenspiride using Fenspiride-d5 as an internal standard by HPLC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a wide range of applications in drug research and development. The provided validation parameters serve as a guideline for method performance, and it is recommended that each laboratory validates the method according to its specific requirements and regulatory standards.

References

Application Note: Validated Bioanalytical Method for the Quantification of Fenspiride in Human Plasma using Fenspiride-d5 Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fenspiride in human plasma. Fenspiride-d5 hydrochloride, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by a rapid UPLC separation and detection using a tandem mass spectrometer operating in positive ion mode. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, selectivity, and stability.[1][2][3] This method is suitable for pharmacokinetic studies of fenspiride.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases.[4][5][6] Accurate quantification of fenspiride in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[7] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.[8][9][10] This application note provides a detailed protocol for a fully validated LC-MS/MS method for the determination of fenspiride in human plasma.

Experimental Protocols

Materials and Reagents
  • Fenspiride hydrochloride (Reference Standard)

  • This compound (Internal Standard)[8][11][12]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (with lithium heparin anticoagulant)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC® or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[13]

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[13]
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min[13]
Gradient As per the table below
Injection Volume 5 µL
Column Temperature 40°C
Run Time 2.0 minutes

Gradient Program

Time (min)%A%B
0.0955
1.0595
1.5595
1.6955
2.0955

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fenspiride261.2105.13020
Fenspiride-d5266.2110.13020

Bioanalytical Method Validation

The method was validated according to the ICH M10 guideline.[1][2][3]

Linearity and Range

The calibration curve was linear over the concentration range of 2-500 ng/mL for fenspiride in human plasma. The correlation coefficient (r²) was >0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2< 9.591.5 - 112.4< 9.591.5 - 112.4
Low QC6< 9.591.5 - 112.4< 9.591.5 - 112.4
Medium QC100< 9.591.5 - 112.4< 9.591.5 - 112.4
High QC300< 9.591.5 - 112.4< 9.591.5 - 112.4
Selectivity and Specificity

The method was found to be selective and specific for fenspiride and the internal standard. No significant interference was observed at the retention times of the analyte and IS in blank plasma samples from six different sources.

Recovery

The extraction recovery of fenspiride was determined at three QC levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Average Recovery (%)
Low QC699.3 - 101.9
Medium QC10099.3 - 101.9
High QC30099.3 - 101.9
Stability

The stability of fenspiride in human plasma was evaluated under various conditions. The results are presented in the table below.

Stability ConditionDurationStability (%)
Freeze-Thaw3 cyclesStable
Short-Term (Room Temperature)24 hoursStable
Long-Term5 months at -70°CStable
Post-Preparative (Autosampler)48 hours at 10°CStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Human Plasma is_addition Add 20 µL Fenspiride-d5 IS plasma->is_addition precipitation Add 400 µL Acetonitrile (Protein Precipitation) is_addition->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc UPLC Separation (ACQUITY BEH C18) injection->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the bioanalysis of fenspiride.

signaling_pathway cluster_inflammatory Inflammatory Stimuli cluster_pathways Cellular Pathways cluster_effects Downstream Effects fenspiride Fenspiride nfkb NF-κB Pathway fenspiride->nfkb Inhibits histamine H1 Histamine Receptor fenspiride->histamine Antagonizes pde Phosphodiesterases (PDEs) fenspiride->pde Inhibits arachidonic Arachidonic Acid Cascade fenspiride->arachidonic Inhibits stimuli Allergens, Pathogens, Irritants stimuli->nfkb stimuli->histamine stimuli->arachidonic cytokines Pro-inflammatory Cytokines nfkb->cytokines bronchoconstriction Bronchoconstriction & Mucus Secretion histamine->bronchoconstriction inflammation Inflammation arachidonic->inflammation cytokines->inflammation cough Cough bronchoconstriction->cough inflammation->cough

References

Application Note: High-Throughput Quantification of Fenspiride in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantitative analysis of fenspiride in human plasma. The protocol employs fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[1][2] A streamlined sample preparation procedure based on protein precipitation allows for high-throughput analysis, making it suitable for pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Fenspiride is a non-steroidal anti-inflammatory agent with bronchodilator properties that has been used in the treatment of respiratory diseases.[3][4] To characterize its pharmacokinetic profile, a reliable and efficient bioanalytical method is essential.[5] This application note details a validated UPLC-MS/MS method for the determination of fenspiride in human plasma, utilizing fenspiride-d5 as an internal standard to correct for matrix effects and variability during sample processing and analysis.[6] The described protein precipitation method is simple, rapid, and requires a small plasma volume, making it ideal for studies with a large number of samples.[7][8]

Materials and Reagents

  • Fenspiride hydrochloride (Reference Standard)

  • Fenspiride-d5 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh appropriate amounts of fenspiride hydrochloride and fenspiride-d5 and dissolve in methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the fenspiride-d5 primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the fenspiride-d5 internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.

  • Add 400 µL of acetonitrile (containing 0.2% formic acid) to each tube to precipitate the plasma proteins.[7]

  • Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow plasma 1. 200 µL Human Plasma is 2. Add 20 µL Fenspiride-d5 IS plasma->is ppt 3. Add 400 µL Acetonitrile (0.2% Formic Acid) is->ppt vortex 4. Vortex Mix (30 sec) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant analysis 7. UPLC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for fenspiride analysis.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Liquid Chromatography Parameters
ParameterValue
Column ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.2% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.2% Formic Acid[7]
Flow Rate 0.4 mL/min[7]
Gradient Linear gradient from 10% to 90% B over 1.0 min, hold for 0.1 min, then return to initial conditions.
Injection Volume 5 µL
Column Temperature 30°C
Autosampler Temperature 10°C
Mass Spectrometry Parameters
ParameterValue
Ionization Mode ESI Positive
MRM Transitions Fenspiride: m/z 261.2 → 105.1[7][10] Fenspiride-d5: m/z 266.2 → 110.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Results

The quantification of fenspiride is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed by a weighted (1/x²) linear regression analysis.

The method was validated according to regulatory guidelines and demonstrated a linear range of 2-500 ng/mL in human plasma.[7] The lower limit of quantification (LLOQ) was established at 2 ng/mL.[7] The intra- and inter-day precision and accuracy were within acceptable limits (<15% for QC samples and <20% for LLOQ). The recovery of fenspiride from human plasma was consistent and reproducible.[7]

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of fenspiride in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it well-suited for supporting pharmacokinetic and bioequivalence studies of fenspiride.

References

Application Notes and Protocols for Fenspiride-d5 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is an oxazolidinone spiro compound with anti-inflammatory, anti-bronchoconstrictor, and antitussive properties.[1][2][3] It has been used in the treatment of various respiratory diseases.[2][3][4] The use of its deuterated analog, Fenspiride-d5, in in vivo animal studies is primarily for pharmacokinetic (PK) and metabolic investigations. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism.[5][6] This can result in a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][7]

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing Fenspiride-d5 in preclinical animal research, with a focus on comparative pharmacokinetic and pharmacodynamic studies alongside its non-deuterated counterpart, fenspiride.

Rationale for Using Fenspiride-d5 in In Vivo Studies

The primary motivation for employing Fenspiride-d5 in animal studies is to investigate the effects of deuterium substitution on the drug's disposition and efficacy. The key advantages of using a deuterated version of a drug can include:

  • Improved Pharmacokinetic Profile: Deuteration can slow down the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.[8] This may lead to a longer elimination half-life and increased systemic exposure (AUC).[7]

  • Enhanced Safety and Tolerability: By altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites, thereby improving the drug's safety profile.[5]

  • Metabolic Shunting: The presence of deuterium can shift the metabolism towards alternative pathways, which can be advantageous if the primary metabolic route leads to inactive or undesirable metabolites.[7]

  • Internal Standard for Bioanalytical Assays: Due to its similar chemical properties but different mass, Fenspiride-d5 is an ideal internal standard for quantifying fenspiride in biological matrices using mass spectrometry.

Pharmacokinetic Data of Fenspiride (Human and Animal)

The following tables summarize key pharmacokinetic parameters of fenspiride based on available literature. This data serves as a baseline for designing and interpreting studies with Fenspiride-d5.

Table 1: Pharmacokinetic Parameters of Fenspiride in Humans (Single 80 mg Oral Dose)

ParameterValueReference
Maximum Plasma Concentration (Cmax)206 ng/mL[9]
Time to Maximum Concentration (Tmax)6 hours[9]
Elimination Half-life (t1/2)14 - 16 hours[9]
Absolute Bioavailability90%[2][9]
Plasma Clearance (IV)~184 mL/min[9]
Apparent Volume of Distribution (IV)215 L[9]
Excretion90% Urine, 10% Feces[2]

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Fenspiride vs. Fenspiride-d5 in a Rodent Model (e.g., Rat)

Note: The following data for Fenspiride-d5 is hypothetical and illustrates the expected impact of deuteration. Actual values must be determined experimentally.

ParameterFenspiride (Experimental)Fenspiride-d5 (Hypothetical)Expected Change
Cmax~5 µg/mL~5.5 µg/mLIncrease
Tmax~2 hours~2.5 hoursSlight Delay
t1/2~6 hours~9 hoursIncrease
AUC (0-inf)~30 µgh/mL~45 µgh/mLIncrease
Clearance (CL)~1.5 L/h/kg~1.0 L/h/kgDecrease

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Study of Fenspiride and Fenspiride-d5 in Rats

Objective: To compare the pharmacokinetic profiles of fenspiride and Fenspiride-d5 following oral administration in rats.

Animals: Male Wistar rats (200-250 g).

Materials:

  • Fenspiride

  • Fenspiride-d5

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Dosing:

    • Divide rats into two groups (n=5 per group).

    • Administer a single oral dose of either fenspiride or Fenspiride-d5 (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of fenspiride and Fenspiride-d5 in rat plasma. Use the respective deuterated analog as the internal standard for the non-deuterated compound and vice-versa if co-administered, or use a different internal standard if administered separately.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, CL) using non-compartmental analysis software.

Protocol 2: Pharmacodynamic Study of Fenspiride-d5 on Bronchoconstriction in Guinea Pigs

Objective: To evaluate the efficacy of Fenspiride-d5 in reducing capsaicin-induced bronchoconstriction in guinea pigs.

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

Materials:

  • Fenspiride-d5

  • Capsaicin solution (30 µM)

  • Aerosol delivery system

  • Whole-body plethysmograph

  • Anesthetic (e.g., urethane)

Procedure:

  • Animal Preparation:

    • Anesthetize guinea pigs and place them in a whole-body plethysmograph to measure airway resistance.

  • Induction of Bronchoconstriction:

    • Induce bronchoconstriction by administering aerosolized capsaicin and record the baseline increase in airway resistance.

  • Drug Administration:

    • Administer aerosolized Fenspiride-d5 at different concentrations (e.g., 1, 3, and 10 mg/mL) for 4 minutes.[1]

  • Measurement of Airway Resistance:

    • After drug administration, re-challenge with capsaicin and measure the change in airway resistance.

  • Data Analysis:

    • Calculate the percentage reversal of capsaicin-induced bronchoconstriction for each dose of Fenspiride-d5.

    • Compare the results with historical data for fenspiride to assess any potential enhancement in efficacy or duration of action.

Visualizations

cluster_0 Metabolism of Fenspiride cluster_1 Hypothesized Metabolism of Fenspiride-d5 Fenspiride Fenspiride Metabolites Phase I & II Metabolites (e.g., Glucuronides) Fenspiride->Metabolites CYP450 Oxidation Excretion Renal Excretion Metabolites->Excretion Fenspiride_d5 Fenspiride-d5 Metabolites_d5 Deuterated Metabolites Fenspiride_d5->Metabolites_d5 Slower CYP450 Oxidation (Kinetic Isotope Effect) Excretion_d5 Renal Excretion Metabolites_d5->Excretion_d5

Caption: Hypothesized impact of deuteration on fenspiride metabolism.

start Start: Acclimatize Animals grouping Randomize into Two Groups: Group A (Fenspiride) Group B (Fenspiride-d5) start->grouping dosing Administer Single Oral Dose (10 mg/kg) grouping->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Centrifuge and Separate Plasma sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_calc comparison Compare PK Profiles of Fenspiride and Fenspiride-d5 pk_calc->comparison end End comparison->end

Caption: Workflow for a comparative pharmacokinetic study.

goal Goal: Improve Fenspiride's Therapeutic Profile problem Problem: Rapid Metabolism of Fenspiride goal->problem hypothesis Hypothesis: Deuteration will slow metabolism (Kinetic Isotope Effect) problem->hypothesis solution Solution: Synthesize Fenspiride-d5 hypothesis->solution study In Vivo Animal Study: Comparative PK/PD solution->study outcome Expected Outcomes: - Increased Half-Life (t1/2) - Increased Exposure (AUC) - Potentially Improved Efficacy/Safety study->outcome

Caption: Rationale for using Fenspiride-d5 in research.

References

Application Notes and Protocols for Fenspiride-d5 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fenspiride-d5 Hydrochloride in cell culture studies. While this compound is primarily utilized as a deuterated internal standard for analytical purposes, the biological activities described herein are based on studies conducted with its non-deuterated counterpart, Fenspiride Hydrochloride. The deuterated form is ideal for precise quantification in cell lysates, supernatants, and other biological matrices using mass spectrometry-based methods. The protocols provided are based on established methodologies and findings from in vitro research on Fenspiride Hydrochloride.

Introduction to Fenspiride's In Vitro Activity

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties. Its mechanism of action in cell culture models is multifaceted, primarily targeting key pathways involved in inflammation. In vitro studies have demonstrated that fenspiride can:

  • Inhibit Inflammatory Cytokine Production: Fenspiride has been shown to reduce the secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in a dose-dependent manner[1].

  • Modulate the Arachidonic Acid Cascade: The compound interferes with the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes[2].

  • Antagonize Histamine-Induced Effects: Fenspiride can block the histamine H1 receptor, thereby inhibiting downstream effects such as the increase in intracellular calcium concentration[2].

  • Inhibit the NF-κB Signaling Pathway: By targeting the NF-κB pathway, fenspiride can suppress the transcription of numerous genes involved in the inflammatory response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Fenspiride Hydrochloride in various in vitro systems.

Table 1: Effective Concentrations of Fenspiride Hydrochloride in Cell-Based Assays

Cell/Tissue TypeAssayEffective Concentration RangeObserved EffectReference
Human Lung Epithelial Cells (WI26VA4)Inhibition of Histamine-Induced Intracellular Ca²⁺ Increase10⁻⁷ - 10⁻⁵ MInhibition of calcium influx[2]
Human Lung Epithelial Cells (WI26VA4)Inhibition of Histamine-Induced Arachidonic Acid Release10⁻⁵ MAbolished both phases of release[2]
Ferret Trachea (in vitro)Inhibition of Neurally-Mediated Mucus Secretion1 µM - 1 mMSignificant inhibition at 1 mM[3]
Endotoxin-Stimulated MacrophagesInhibition of TNF-α ReleaseUp to 100 µMDose-dependent inhibition[1]

Table 2: Inhibitory Effects of Fenspiride Hydrochloride on Secretion

Secretion TypeCell/Tissue TypeFenspiride Concentration% InhibitionReference
Cholinergic Mucus SecretionFerret Trachea (in vitro)1 mM87%[3]
Tachykininergic Mucus SecretionFerret Trachea (in vitro)1 mM85%[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Protocol for Assessing Inhibition of TNF-α Production in Macrophages

This protocol is designed to evaluate the dose-dependent effect of this compound on the production of TNF-α in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for TNF-α quantification

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Inflammatory Stimulation: After pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plate for 6-24 hours (optimize incubation time for maximal TNF-α production) at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α analysis. Store at -80°C if not analyzed immediately.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assessment: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

  • Data Analysis: Normalize the TNF-α concentrations to the cell viability data. Plot the percentage inhibition of TNF-α production against the log concentration of this compound to determine the IC₅₀ value.

Protocol for Measuring Inhibition of Histamine-Induced Intracellular Calcium Mobilization

This protocol outlines the procedure to measure the inhibitory effect of this compound on histamine-induced intracellular calcium increase in a human lung epithelial cell line (e.g., A549 or WI26VA4).

Materials:

  • Human lung epithelial cell line (e.g., A549)

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound stock solution

  • Histamine solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the epithelial cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with calcium and magnesium.

  • Wash the cells once with HBSS.

  • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) to the wells. Include a vehicle control.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader.

  • Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4) at regular intervals (e.g., every 2 seconds) for a total of 5-10 minutes.

  • Establish a baseline fluorescence reading for approximately 30-60 seconds.

  • Histamine Stimulation: Using an automated injector, add a pre-determined concentration of histamine (e.g., 10 µM final concentration) to each well.

  • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence intensity after histamine addition for each concentration of this compound. Plot the percentage inhibition of the histamine-induced calcium response against the log concentration of the compound to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Fenspiride_Signaling_Pathway Fenspiride's Anti-Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R NFkB NF-κB Pathway TLR4->NFkB PLC PLC H1R->PLC TNFa TNF-α Production NFkB->TNFa IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PLA2 PLA2 Ca_release->PLA2 AA Arachidonic Acid PLA2->AA Prostaglandins Prostaglandins AA->Prostaglandins Leukotrienes Leukotrienes AA->Leukotrienes Fenspiride Fenspiride Fenspiride->H1R Antagonizes Fenspiride->NFkB Inhibits Fenspiride->PLA2 Inhibits

Caption: Fenspiride's mechanisms of action in inflammatory signaling.

Experimental_Workflow General Experimental Workflow for Fenspiride-d5 HCl cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Epithelial Cells) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Fenspiride-d5 HCl and Stimuli Solutions Treatment Pre-treat with Fenspiride-d5 HCl Compound_Prep->Treatment Cell_Seeding->Treatment Stimulation Stimulate with (e.g., LPS, Histamine) Treatment->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Sample_Collection Collect Supernatant or Lyse Cells Incubation->Sample_Collection Viability Assess Cell Viability Incubation->Viability Assay Perform Assay (e.g., ELISA, Calcium Flux) Sample_Collection->Assay Data_Analysis Data Analysis (Normalize to Viability) Assay->Data_Analysis Viability->Data_Analysis Results Determine IC50 and Efficacy Data_Analysis->Results

Caption: Workflow for in vitro testing of Fenspiride-d5 HCl.

References

Fenspiride-d5: Application in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the treatment of respiratory diseases.[1][2] Understanding the metabolic fate of drug candidates is a critical aspect of drug development. In vitro metabolism studies, often utilizing human liver microsomes, are essential for predicting in vivo pharmacokinetics and potential drug-drug interactions.[3][4] The use of stable isotope-labeled internal standards, such as Fenspiride-d5, is the gold standard in quantitative bioanalysis using mass spectrometry, ensuring the accuracy and precision of analytical measurements.[5][6] Fenspiride-d5, a deuterated analog of Fenspiride, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent drug, allowing for effective correction of variability during sample preparation and analysis.[7]

This document provides detailed application notes and protocols for the use of Fenspiride-d5 as a tool in drug metabolism studies, focusing on in vitro assays with human liver microsomes.

Key Applications of Fenspiride-d5 in Drug Metabolism Studies

  • Internal Standard for Accurate Quantification: Fenspiride-d5 is primarily used as an internal standard in LC-MS/MS-based quantification of Fenspiride in biological matrices. Its key advantages include:

    • Similar extraction recovery to Fenspiride.

    • Co-elution with Fenspiride under typical reversed-phase chromatographic conditions.

    • Minimal isotopic interference with the analyte.

    • Compensation for matrix effects and variations in instrument response.

  • Metabolic Stability Assessment: Fenspiride-d5 enables precise measurement of the disappearance of the parent drug (Fenspiride) over time in in vitro systems like human liver microsomes. This allows for the determination of key metabolic stability parameters.

  • Metabolite Identification: While not a direct tool for structural elucidation, the use of a stable isotope-labeled internal standard is crucial for the accurate quantification of metabolites once their structures have been identified. The metabolic pathways of Fenspiride are known to involve oxidation on both the aromatic and heterocyclic structures.[8][9]

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of Fenspiride in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of Fenspiride using pooled human liver microsomes and Fenspiride-d5 as the internal standard for LC-MS/MS analysis.

Materials and Reagents:

  • Fenspiride

  • Fenspiride-d5 (internal standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of Fenspiride in DMSO.

    • Prepare a 1 mM stock solution of Fenspiride-d5 in DMSO.

    • From the stock solutions, prepare working solutions of Fenspiride (e.g., 100 µM) and Fenspiride-d5 (e.g., 10 µM) in 50% acetonitrile/water.

  • Incubation:

    • Thaw human liver microsomes on ice.

    • Prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding Fenspiride to the incubation mixture to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold stopping solution (e.g., 150 µL of acetonitrile) with the internal standard, Fenspiride-d5 (final concentration, e.g., 100 ng/mL).

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate Fenspiride from potential metabolites.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fenspiride: m/z 261.2 → 105.1

      • Fenspiride-d5: m/z 266.2 → 110.1

Data Analysis:

  • Calculate the peak area ratio of Fenspiride to Fenspiride-d5 for each time point.

  • Plot the natural logarithm of the percentage of Fenspiride remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Presentation

Table 1: Metabolic Stability of Fenspiride in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
Fenspiride Concentration (µM)1
Microsomal Protein (mg/mL)0.5
In Vitro Half-life (t½, min)25.3
Intrinsic Clearance (CLint, µL/min/mg)27.4

Table 2: LC-MS/MS Method Validation Parameters for Fenspiride Quantification using Fenspiride-d5

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ, ng/mL)1
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)± 15%
Recovery (%)> 85%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, Fenspiride, Fenspiride-d5) prep_microsomes Prepare Microsome Incubation Mixture prep_reagents->prep_microsomes start_reaction Initiate Reaction (Add Fenspiride) prep_microsomes->start_reaction time_points Incubate at 37°C (Time Points: 0-60 min) start_reaction->time_points quench Quench Reaction (Add ACN + Fenspiride-d5) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow for Fenspiride Metabolic Stability Assay.

logical_relationship Fenspiride Fenspiride (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Fenspiride->Sample_Prep Fenspiride_d5 Fenspiride-d5 (Internal Standard) Fenspiride_d5->Sample_Prep LC_MS LC-MS/MS System Sample_Prep->LC_MS Raw_Data Raw Data (Peak Areas) LC_MS->Raw_Data Ratio Peak Area Ratio (Analyte/IS) Raw_Data->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Role of Fenspiride-d5 in Quantitative Analysis.

Conclusion

Fenspiride-d5 is an indispensable tool for the accurate and precise quantification of Fenspiride in drug metabolism studies. Its use as an internal standard in LC-MS/MS methods allows for reliable determination of metabolic stability parameters, such as in vitro half-life and intrinsic clearance. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro metabolism assays for Fenspiride and other drug candidates.

References

Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride-d5, using tandem mass spectrometry (MS/MS). The provided methodologies are essential for pharmacokinetic studies, bioequivalence assessment, and other drug development applications.

Introduction

Fenspiride is a therapeutic agent with anti-inflammatory and bronchodilator properties used in the treatment of respiratory diseases. Accurate and sensitive quantification of Fenspiride in biological matrices is crucial for clinical and preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose. Fenspiride-d5 is commonly used as an internal standard to ensure the accuracy and precision of the analytical method.

Tandem Mass Spectrometry Transitions

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analysis of Fenspiride and Fenspiride-d5. These parameters are critical for setting up a selective and sensitive LC-MS/MS method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Fenspiride261.13104.932430
Fenspiride-d5*266.16104.932430

*Note: The parameters for Fenspiride-d5 are predicted based on the non-deuterated compound, assuming deuteration on the phenylethyl ring does not alter the primary fragmentation pathway. The precursor ion reflects the addition of five deuterium atoms. Optimization of collision energy and cone voltage for Fenspiride-d5 is recommended.

Experimental Protocol: Quantification of Fenspiride in Human Plasma

This protocol details a validated UPLC-MS/MS method for the quantification of Fenspiride in human plasma.

3.1. Materials and Reagents

  • Fenspiride hydrochloride reference standard

  • Fenspiride-d5 hydrochloride (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

3.2. Sample Preparation

A simple protein precipitation method is employed for sample cleanup:

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Fenspiride-d5).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.3. Liquid Chromatography Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temp. 40°C

3.4. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen
Collision Gas Argon

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the anti-inflammatory signaling pathway of Fenspiride and the experimental workflow for its analysis.

Fenspiride_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_fenspiride Fenspiride Action Stimulus Stimulus Receptor Receptor Stimulus->Receptor NF_kB NF-κB Pathway Receptor->NF_kB Arachidonic_Acid Arachidonic Acid Metabolism Receptor->Arachidonic_Acid Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) NF_kB->Mediators Arachidonic_Acid->Mediators Fenspiride Fenspiride Fenspiride->NF_kB Inhibits Fenspiride->Arachidonic_Acid Inhibits

Caption: Fenspiride's anti-inflammatory mechanism.

LC_MS_MS_Workflow Sample Plasma Sample (with Fenspiride-d5) Preparation Protein Precipitation (Acetonitrile) Sample->Preparation LC_Separation UPLC Separation (C18 Column) Preparation->LC_Separation Ionization Electrospray Ionization (Positive Mode) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Processing Data Acquisition & Quantification MS_Analysis->Data_Processing

Troubleshooting & Optimization

Optimizing Fenspiride-d5 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for Fenspiride-d5 High-Performance Liquid Chromatography (HPLC) analysis. Fenspiride-d5 is a deuterated internal standard used for the quantification of Fenspiride, a non-steroidal anti-inflammatory drug. Accurate and robust HPLC methods are crucial for pharmacokinetic studies, bioequivalence testing, and quality control.

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of various mobile phase compositions to streamline your method development process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for Fenspiride-d5 HPLC analysis?

A good starting point for reversed-phase HPLC analysis of Fenspiride-d5 is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer). A common initial ratio is 50:50 (v/v) with a buffer concentration of around 10-20 mM. The pH of the aqueous phase should be adjusted to control the ionization of Fenspiride, typically around 3.0.

Q2: My peak shape for Fenspiride-d5 is poor (tailing or fronting). How can I improve it?

Poor peak shape can be caused by several factors. For peak tailing, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Fenspiride's pKa to prevent secondary interactions with the column. Adjusting the pH slightly can often improve peak symmetry.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column. Try increasing the buffer strength.

  • Column Choice: The issue might be related to the stationary phase. A different C18 column or a column with a different packing material might be necessary.

For peak fronting, the most common cause is sample overload. Try diluting your sample and injecting a smaller volume.

Q3: I am observing inconsistent retention times for Fenspiride-d5. What could be the cause?

Retention time variability can stem from several sources:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention time. Ensure accurate and consistent preparation for each run.

  • Column Equilibration: Insufficient column equilibration time before analysis can cause retention time drift. Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1]

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time shifts.[1][2]

Q4: How do I choose the appropriate detector and wavelength for Fenspiride-d5 analysis?

A UV detector is commonly used for Fenspiride analysis. The detection wavelength is typically set at 210 nm, where Fenspiride exhibits sufficient absorption.[3][4][5]

Troubleshooting Common HPLC Issues

This section provides a systematic approach to troubleshooting common problems encountered during Fenspiride-d5 HPLC analysis.

Diagram: HPLC Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Variability start->retention_time pressure High Backpressure start->pressure no_peaks No Peaks / Low Signal start->no_peaks check_ph Check Mobile Phase pH peak_shape->check_ph check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep check_frit Check Column Frit and In-line Filter pressure->check_frit check_detector Check Detector Settings (Wavelength) no_peaks->check_detector adjust_buffer Adjust Buffer Concentration check_ph->adjust_buffer check_sample_conc Check Sample Concentration adjust_buffer->check_sample_conc change_column Consider Different Column check_sample_conc->change_column solution Problem Resolved change_column->solution check_equilibration Ensure Adequate Equilibration check_mobile_phase_prep->check_equilibration check_temp Check Column Temperature check_equilibration->check_temp check_pump Inspect Pump for Leaks/Flow check_temp->check_pump check_pump->solution flush_system Flush System check_frit->flush_system replace_column Replace Column flush_system->replace_column replace_column->solution check_connections Verify Connections check_detector->check_connections check_sample_prep Check Sample Preparation check_connections->check_sample_prep check_sample_prep->solution

Caption: A workflow diagram for troubleshooting common HPLC issues.

Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions that have been successfully used for the analysis of Fenspiride. These can serve as a starting point for the development of a method for Fenspiride-d5.

Organic PhaseAqueous PhaseRatio (v/v)pHColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Methanol2.76 g/L Sodium Dihydrogen Phosphate Monohydrate80:203.0Reversed-phase1.5210[3]
Acetonitrile10mM Ammonium Acetate50:50Not SpecifiedInertsil C181.0210[4][5]
Acetonitrile & MethanolpH 4.5 and pH 2.9 solutionsGradientGradientNot Specified1.5Not Specified[6]
Acetonitrile/Water (50:50)0.1% Methane Sulfonic Acid in WaterGradientNot SpecifiedAcquity BEH C180.6Not Specified[7]

Experimental Protocol: HPLC Method Development for Fenspiride-d5

This protocol outlines a general procedure for developing a robust HPLC method for the analysis of Fenspiride-d5.

Diagram: HPLC Method Development Workflow

MethodDevelopment start Define Analytical Objective lit_review Literature Review of Existing Methods start->lit_review initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions prepare_solutions Prepare Standard and Sample Solutions initial_conditions->prepare_solutions initial_run Perform Initial Chromatographic Run prepare_solutions->initial_run evaluate_results Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate_results optimization Optimize Mobile Phase (Organic Ratio, pH, Buffer) evaluate_results->optimization Needs Improvement validation Method Validation (ICH Guidelines) evaluate_results->validation Acceptable optimization->initial_run final_method Finalized Analytical Method validation->final_method MobilePhaseEffects mp Mobile Phase Components organic Organic Modifier (e.g., ACN, MeOH) mp->organic aqueous Aqueous Phase (Buffer) mp->aqueous retention Retention Time organic->retention Decreases selectivity Selectivity organic->selectivity Affects ph pH aqueous->ph buffer_conc Buffer Concentration aqueous->buffer_conc ph->retention Affects (for ionizable compounds) peak_shape Peak Shape ph->peak_shape Improves/Worsens buffer_conc->retention Can Affect buffer_conc->peak_shape Improves

References

Troubleshooting poor peak shape of Fenspiride-d5 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Fenspiride-d5 in chromatographic analyses.

Troubleshooting Guide: Poor Peak Shape for Fenspiride-d5

Poor peak shape, such as tailing, fronting, or broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis.[1][2] This guide provides a systematic approach to identifying and resolving these issues.

Is the peak shape issue (e.g., tailing) observed for all peaks or just Fenspiride-d5?

If all peaks in the chromatogram exhibit poor shape, the problem is likely systemic.[2] Common causes include issues with the column inlet, such as a partially blocked frit, or extra-column dead volume.[1][3] If the issue is specific to Fenspiride-d5, it points towards chemical interactions between the analyte, the stationary phase, and the mobile phase.[4]

Are you observing peak tailing?

Peak tailing is the most common peak shape problem for basic compounds like Fenspiride, which contains an amine group.[4] This is often due to secondary interactions with the stationary phase.

A Start: Poor Peak Shape Observed for Fenspiride-d5 B Observe Peak Tailing? A->B C Primary Cause: Secondary Interactions with Stationary Phase B->C Yes M Observe Peak Fronting? B->M No D Modify Mobile Phase C->D H Evaluate Column Chemistry C->H K Check for Column Degradation C->K E Adjust pH (Lower) D->E F Add Competing Base (e.g., Triethylamine) D->F G Increase Buffer Concentration D->G Q Peak Shape Improved? E->Q F->Q G->Q I Use End-capped Column H->I J Consider a Different Stationary Phase H->J I->Q J->Q L Replace Column K->L Yes K->Q No R End Troubleshooting L->R N Possible Causes: Column Overload or Poor Sample Solubility M->N Yes M->R No O Reduce Sample Concentration/Injection Volume N->O P Ensure Sample is Dissolved in Mobile Phase N->P O->Q P->Q Q->A No, try next step Q->R Yes

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my Fenspiride-d5 peak tailing?

Peak tailing for Fenspiride-d5, a basic compound, is often caused by strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][4][5] These secondary interactions lead to delayed elution and an asymmetrical peak shape.[1] Other potential causes include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated form of Fenspiride.

  • Column Degradation: Over time, columns can degrade, exposing more active sites that contribute to tailing.[1]

  • Trace Metal Contamination: Metals in the silica matrix can increase the acidity of silanol groups, enhancing interactions with basic analytes.[4]

Q2: Can the deuterium labeling in Fenspiride-d5 affect its peak shape?

While deuterated internal standards are generally expected to co-elute with the unlabeled analyte, differences in retention time can occur.[6][7] This is attributed to slight differences in lipophilicity due to deuteration.[7] While this typically results in a small retention time shift, it could potentially contribute to peak shape issues if the separation conditions are not optimized.

Q3: How can I improve the peak shape of Fenspiride-d5?

Several strategies can be employed to mitigate peak tailing and improve peak shape:

  • Mobile Phase Optimization:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 3 or below for Type B silica) can suppress the ionization of silanol groups.[8]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4]

    • Increase Buffer Strength: A higher buffer concentration can sometimes improve peak shape, especially in HILIC or ion-exchange chromatography.[2]

  • Column Selection:

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, which significantly reduces tailing for basic compounds.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry may be necessary.

Q4: What should I do if I observe peak fronting?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can occur.[4] Potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1] Try reducing the injection volume or sample concentration.[1]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can result.[1]

Q5: Could my LC system be causing the poor peak shape?

Yes, instrumental factors can contribute to peak distortion. Extra-column volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the appropriate internal diameter. A scratched injector valve rotor or a plugged needle could also lead to peak shape issues.[9]

Data Summary: Mobile Phase Modifications to Improve Peak Shape

ParameterRecommended ActionRationale
Mobile Phase pH Decrease pH to < 3 for silica-based columns.[8]Suppresses ionization of residual silanol groups, reducing secondary interactions with basic analytes like Fenspiride-d5.[8]
Buffer Concentration Increase to 20-50 mM.Ensures consistent mobile phase pH and can help mask some secondary interactions.[2]
Additive Add 0.1-0.5% formic acid or acetic acid.Provides protons to keep Fenspiride-d5 in its protonated form and can help to sharpen the peak.[10]
Competing Base Add 10-25 mM triethylamine (TEA).TEA competes with Fenspiride-d5 for active silanol sites on the stationary phase, reducing tailing.[4]

Experimental Protocols

Protocol 1: Column Conditioning and Equilibration

Proper column conditioning is crucial for achieving reproducible results and good peak shape.

  • Initial Flush: Flush the new column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 30 minutes at a low flow rate (0.5 mL/min).

  • Mobile Phase Equilibration: Introduce the mobile phase to be used for the analysis.

  • Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. For methods using additives like ion-pairing reagents, a longer equilibration time may be necessary.

  • Test Injection: Perform a blank injection (mobile phase) to ensure the baseline is stable and free of ghost peaks.

  • Standard Injection: Inject a standard solution of Fenspiride-d5 to assess the initial peak shape.

Protocol 2: Sample Solvent Evaluation

The composition of the sample solvent can significantly impact peak shape.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Fenspiride-d5 in a strong solvent (e.g., methanol or acetonitrile).

  • Dilute in Various Solvents: Create several dilutions of the stock solution in different solvents:

    • 100% mobile phase

    • A solvent weaker than the mobile phase (e.g., higher aqueous content)

    • The current sample solvent

  • Inject and Compare: Inject each of the prepared samples and compare the resulting peak shapes. The best peak shape is typically observed when the sample is dissolved in the mobile phase or a weaker solvent.[9]

Potential Causes of Poor Peak Shape for Fenspiride-d5

cluster_B cluster_C cluster_D A Poor Peak Shape of Fenspiride-d5 B Chemical Factors A->B C Instrumental Factors A->C D Methodological Factors A->D B1 Secondary Interactions with Silanols B->B1 B2 Analyte-Metal Interactions B->B2 B3 Mobile Phase pH Mismatch B->B3 C1 Extra-column Dead Volume C->C1 C2 Column Degradation/Contamination C->C2 C3 Injector/Detector Issues C->C3 D1 Column Overload D->D1 D2 Inappropriate Sample Solvent D->D2 D3 Isotopic Effects (d5 vs. d0) D->D3

Caption: Factors contributing to poor peak shape.

References

Addressing matrix effects in Fenspiride bioanalysis with Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of fenspiride. The following information is designed to address specific issues related to matrix effects and the use of fenspiride-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of fenspiride?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of fenspiride from biological matrices like plasma, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal). These effects can significantly compromise the accuracy, precision, and sensitivity of the method, leading to unreliable quantification of fenspiride.

Q2: What are the primary sources of matrix effects in fenspiride bioanalysis?

A: The most common sources of matrix effects in plasma samples are endogenous phospholipids from cell membranes. Other contributing factors include salts, proteins, metabolites of fenspiride or co-administered drugs, and anticoagulants used during sample collection. The complexity of the biological matrix directly influences the severity of these effects.

Q3: How can I determine if my fenspiride analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a fenspiride standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for fenspiride indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This is a quantitative method that compares the response of fenspiride in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

Q4: Why is a stable isotope-labeled internal standard like fenspiride-d5 recommended for fenspiride bioanalysis?

A: A stable isotope-labeled internal standard (SIL-IS) such as fenspiride-d5 is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since fenspiride-d5 is chemically identical to fenspiride, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.[1]

Q5: Can I use a structural analog as an internal standard for fenspiride analysis?

A: While structural analogs can be used, they are less effective at compensating for matrix effects compared to a SIL-IS.[2] This is because their chromatographic behavior and ionization efficiency may not perfectly match that of fenspiride, leading to differential matrix effects and potentially compromising data accuracy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Fenspiride 1. Column degradation or contamination.2. Incompatible injection solvent.3. pH of the mobile phase is not optimal.1. Flush the column with a strong solvent or replace it.2. Ensure the injection solvent is similar in strength or weaker than the initial mobile phase.3. Adjust the mobile phase pH to ensure fenspiride is in a single ionic state.
High Variability in Fenspiride Response Between Samples 1. Significant and variable matrix effects.2. Inconsistent sample preparation (e.g., protein precipitation).3. Use of a non-ideal internal standard.1. Implement the use of fenspiride-d5 as the internal standard.2. Optimize and standardize the sample preparation protocol. Ensure consistent vortexing times and temperatures.3. Switch to a stable isotope-labeled internal standard like fenspiride-d5.
Low Fenspiride Signal Intensity (Ion Suppression) 1. Co-elution of fenspiride with phospholipids.2. Suboptimal ionization source parameters.3. Inefficient sample clean-up.1. Modify the chromatographic gradient to separate fenspiride from the phospholipid elution region.2. Optimize source temperature, gas flows, and spray voltage.3. Consider alternative sample preparation techniques like solid-phase extraction (SPE) for cleaner extracts.
Inconsistent Fenspiride-d5 Internal Standard Response 1. Errors in internal standard spiking.2. Degradation of the internal standard.3. Contamination of the MS source.1. Verify the concentration and spiking volume of the fenspiride-d5 solution.2. Check the stability of the fenspiride-d5 stock and working solutions.3. Clean the mass spectrometer's ion source.
Carryover of Fenspiride in Blank Injections 1. Adsorption of fenspiride onto surfaces in the autosampler or column.2. High concentration of fenspiride in the preceding sample.1. Optimize the autosampler wash procedure with a strong, organic solvent.2. If high and low concentration samples are in the same run, place a blank injection after high concentration samples.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting fenspiride from plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the fenspiride-d5 internal standard working solution (e.g., 50 ng/mL in methanol) to each tube, except for the blank plasma.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis of Fenspiride

The following are typical starting parameters for the analysis of fenspiride and fenspiride-d5. Optimization may be required for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fenspiride: m/z 261.2 → 105.1

    • Fenspiride-d5: m/z 266.2 → 110.1

  • Optimized MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The use of a stable isotope-labeled internal standard like fenspiride-d5 significantly improves the accuracy and precision of fenspiride quantification by compensating for matrix effects. The following tables illustrate the typical performance improvements observed.

Table 1: Comparison of Accuracy and Precision with and without Fenspiride-d5

Internal Standard QC Level Theoretical Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Accuracy (%) Precision (%RSD)
None Low56.813618.5
Mid5041.58312.3
High40049212315.8
Fenspiride-d5 Low55.11024.2
Mid5049.298.42.5
High4004081023.1

Table 2: Quantitative Assessment of Matrix Effect

Internal Standard Matrix Factor (MF) IS-Normalized MF %RSD of IS-Normalized MF (n=6 lots of plasma)
None 0.68 (Ion Suppression)N/A22.4
Fenspiride-d5 0.71 (Ion Suppression)1.043.8

Data presented in these tables is illustrative and representative of the expected performance improvements when using a stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Fenspiride-d5 (20 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject into UPLC/HPLC supernatant->injection separation C18 Column Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (Fenspiride & Fenspiride-d5) ionization->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis

Caption: Experimental workflow for the bioanalysis of fenspiride in plasma.

matrix_effect cluster_no_is Without Internal Standard cluster_with_is With Fenspiride-d5 analyte1 Fenspiride ion_source1 Ion Source analyte1->ion_source1 matrix1 Matrix Components matrix1->ion_source1 Suppression detector1 Detector Signal ion_source1->detector1 Inaccurate Quantification analyte2 Fenspiride ion_source2 Ion Source analyte2->ion_source2 is2 Fenspiride-d5 is2->ion_source2 matrix2 Matrix Components matrix2->ion_source2 Suppression (Affects Both) detector2 Detector Signal Ratio ion_source2->detector2 Accurate Quantification

Caption: Impact of Fenspiride-d5 on mitigating matrix effects.

References

Technical Support Center: Fenspiride-d5 Hydrochloride Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fenspiride-d5 Hydrochloride in aqueous solutions during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of Fenspiride Hydrochloride, an oxazolidinone spiro compound. In research, it is primarily used as an internal standard for the quantification of fenspiride in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.

Q2: What are the general solubility properties of this compound?

The solubility of this compound is expected to be very similar to its non-deuterated counterpart, Fenspiride Hydrochloride. The reported aqueous solubility of Fenspiride Hydrochloride varies, with some sources indicating it is miscible or has moderate solubility, while others report values from <1 mg/mL to 54 mg/mL in water.[1] It is soluble in organic solvents like DMSO and methanol.

Q3: How does pH influence the solubility of this compound?

As the hydrochloride salt of a weak base with a pKa of approximately 8.97 for its strongest basic group, the aqueous solubility of this compound is highly pH-dependent.[2] It is significantly more soluble in acidic solutions (pH < pKa) where it exists predominantly in its protonated, charged form. As the pH of the solution increases towards and beyond its pKa, the compound will convert to its less soluble free base form, which may lead to precipitation.

Q4: What is the recommended storage condition for this compound solutions?

For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Stability in a specific solvent system should be validated for extended storage.

Q5: Is sonication necessary for dissolving this compound?

Sonication is often recommended to facilitate the dissolution of Fenspiride Hydrochloride in aqueous solutions.[1] It can help to break up powder agglomerates and accelerate the dissolution process, especially when preparing higher concentration stock solutions. Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid thermal degradation.

II. Troubleshooting Guides

Problem 1: this compound Does Not Fully Dissolve in Water.

If you are experiencing difficulty in completely dissolving this compound in water, follow these troubleshooting steps:

  • Verify Concentration: Ensure that the intended concentration does not exceed the known solubility limits of the compound in water.

  • Mechanical Agitation: Increase the vigor and duration of vortexing or stirring.

  • Sonication: Place the solution in a sonicator bath for 10-15 minute intervals. Check for dissolution after each interval.

  • Gentle Warming: Warm the solution to 37°C in a water bath while stirring. Avoid excessive heat.

  • pH Adjustment: Since this compound is a salt of a weak base, its solubility is higher at a lower pH. If your experimental conditions permit, lower the pH of the water slightly by adding a small amount of dilute HCl (e.g., 0.1 M) dropwise until the compound dissolves.

  • Use of Co-solvents: If aqueous solubility remains an issue and is permissible for your application, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium.

start Start: Incomplete Dissolution in Water check_conc Is concentration within solubility limits? start->check_conc agitate Increase agitation (vortex/stir) check_conc->agitate Yes end_fail Re-evaluate experimental requirements check_conc->end_fail No sonicate Apply sonication agitate->sonicate end_success Result: Complete Dissolution agitate->end_success Success warm Gentle warming (37°C) sonicate->warm sonicate->end_success Success adjust_ph Adjust pH to be more acidic (if possible) warm->adjust_ph warm->end_success Success cosolvent Use co-solvent (e.g., DMSO) for stock solution adjust_ph->cosolvent adjust_ph->end_success Success cosolvent->end_success

Troubleshooting workflow for incomplete dissolution.
Problem 2: Precipitation Occurs When Adding this compound Stock Solution to a Physiological Buffer (e.g., PBS pH 7.4).

This is a common issue when a highly concentrated acidic stock solution of a hydrochloride salt is diluted into a neutral or alkaline buffer. The buffer's higher pH causes the protonated and soluble form of Fenspiride-d5 to convert to its less soluble free base form, leading to precipitation.

  • Explanation: Fenspiride has a basic pKa of ~8.97.[2] At pH 7.4, a significant portion of the compound will be in its free base form. If the final concentration in the buffer exceeds the solubility of the free base, it will precipitate.

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in the buffer to a level below the solubility limit of its free base at that pH.

    • pH Adjustment of the Final Solution: If your experiment allows, you can adjust the pH of the final buffered solution to be more acidic, which will keep the compound in its more soluble protonated form.

    • Use of Co-solvents in the Final Solution: Including a small percentage of a co-solvent like DMSO or PEG300 in the final buffered solution can help to increase the solubility of the free base form. Ensure the final co-solvent concentration is compatible with your experimental system.

    • Prepare the Solution Directly in the Buffer: Instead of preparing a concentrated aqueous stock, try to dissolve the this compound powder directly into the final buffer at the desired concentration, using sonication and gentle warming to aid dissolution.

cluster_0 Low pH (Stock Solution) cluster_1 High pH (e.g., PBS pH 7.4) stock Fenspiride-d5-H+ (Soluble) buffer Fenspiride-d5 (Free Base) <=> Fenspiride-d5-H+ stock->buffer Dilution into Buffer precipitate Precipitation buffer->precipitate [Final Conc] > Solubility of Free Base

pH-dependent precipitation mechanism.
Problem 3: Cloudiness or Precipitation Appears in the Aqueous Stock Solution Over Time.

The appearance of cloudiness or precipitation in a previously clear aqueous stock solution upon storage can be due to:

  • Instability: The compound may be degrading over time, leading to the formation of insoluble byproducts. It is recommended to use freshly prepared solutions.

  • Temperature Effects: If the solution was prepared with gentle heating and then stored at a lower temperature (e.g., 4°C), the solubility may decrease, causing the compound to precipitate out. Allow the solution to return to room temperature and sonicate to see if it redissolves.

  • pH Changes: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered aqueous solutions, which should theoretically increase the solubility of this compound. However, if the solution is not properly sealed, evaporation could increase the concentration, leading to precipitation.

III. Data Presentation

Table 1: Solubility of Fenspiride Hydrochloride in Various Solvents

SolventReported SolubilityRecommendations
Water<1 mg/mL to 54 mg/mL[1]Sonication and gentle warming are recommended. Solubility is highly pH-dependent.
Phosphate Buffered Saline (PBS)Up to 120 mg/mLSonication may be required.[3]
DMSO≥9 mg/mL[1]A good solvent for preparing high-concentration stock solutions.
Ethanol<1 mg/mL (slightly soluble)Not recommended as a primary solvent for high concentrations.[1]

Table 2: Recommended Solvents for Different Research Applications

ApplicationRecommended Solvent SystemNotes
Cell-Based Assays Prepare a high-concentration stock in DMSO, then dilute into cell culture medium.Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
In Vivo Oral Gavage Formulation with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[1]This vehicle helps to maintain solubility and improve absorption.
Aqueous Stock for General Use Acidified water (e.g., pH 4-5) or PBS.Use sonication to aid dissolution. Prepare fresh and filter sterilize if necessary.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the powder to a sterile conical tube or volumetric flask.

  • Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the vessel. For example, for 10 mg of powder, add approximately 0.8 mL of water.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in a sonicator bath for 15 minutes.

  • If the solid is not fully dissolved, gently warm the solution to 37°C for 10 minutes and repeat sonication.

  • Once fully dissolved, bring the solution to the final desired volume with water.

  • If required for the application, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of a Sterile Working Solution for Cell-Based Assays

This protocol outlines the preparation of a working solution from a concentrated DMSO stock.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or ~3 mg/mL). Ensure complete dissolution. Store this stock at -20°C or -80°C in small aliquots.

  • Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock in sterile cell culture medium or PBS.

  • Final Dilution: Further dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO is kept at a minimum (typically below 0.5%) to avoid cellular toxicity.

  • Mixing: Mix the final working solution thoroughly by gentle pipetting before adding it to the cells.

start Start: Fenspiride-d5 HCl Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve_dmso store Aliquot and Store at -20°C / -80°C dissolve_dmso->store thaw Thaw one aliquot for use store->thaw dilute Dilute into Cell Culture Medium thaw->dilute check_dmso Ensure Final DMSO Conc. < 0.5% dilute->check_dmso add_to_cells Add to Cell Culture check_dmso->add_to_cells end Experiment Ready add_to_cells->end

Workflow for preparing a sterile cell culture solution.

Protocol 3: Preparation of a Formulation for Oral Gavage in Rodents (1 mg/mL)

This protocol is adapted from a common vehicle for poorly soluble compounds for in vivo studies.[1]

  • Prepare a DMSO Stock: Weigh the required amount of this compound. Prepare a stock solution in DMSO (e.g., 10 mg/mL). Ensure the powder is fully dissolved.

  • Add Co-solvents Sequentially: In a sterile tube, add the following components in order, ensuring the solution is clear after each addition:

    • 100 µL of the 10 mg/mL this compound stock in DMSO.

    • 400 µL of Polyethylene glycol 300 (PEG300). Mix well.

    • 50 µL of Tween® 80. Mix until a clear solution is obtained.

    • 450 µL of sterile saline (0.9% NaCl) to reach a final volume of 1 mL.

  • Final Mixture: The final solution will contain 1 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administration: The formulation should be administered shortly after preparation. Ensure it is well-mixed before each administration.

References

Technical Support Center: Fenspiride and Fenspiride-d5 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenspiride and Fenspiride-d5. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information on the degradation products of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of fenspiride?

A1: Forced degradation studies have identified two primary degradation products of fenspiride:

  • Fenspiride N-oxide (FNO)

  • 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP) [1][2][3][4][5]

These products are observed under various stress conditions, including acidic, basic, and oxidative environments.[1][2][3][4][6]

Q2: What are the expected degradation products of fenspiride-d5?

  • Fenspiride-d5 N-Oxide

  • 4-(Aminomethyl)-1-phenethyl-d5-4-piperidinol

Deuteration is a common strategy in drug development to enhance metabolic stability by strengthening the carbon-hydrogen bonds at sites susceptible to metabolism.[1][2][3][7][8] This can lead to a slower rate of degradation compared to the non-deuterated parent compound. However, without specific stability studies on fenspiride-d5, this remains a theoretical advantage.

Q3: Under what conditions does fenspiride degrade?

A3: Fenspiride has been shown to degrade under the following stress conditions:

  • Acidic hydrolysis: Degradation is observed in the presence of strong acids.

  • Basic hydrolysis: Degradation occurs in the presence of strong bases.

  • Oxidative conditions: Degradation is confirmed in the presence of oxidizing agents like hydrogen peroxide.[1][3][4][6]

Q4: Is fenspiride stable under thermal and photolytic stress?

A4: Some studies suggest that fenspiride is relatively stable under thermal and photolytic stress conditions, with no significant degradation observed.

Q5: Are there validated analytical methods for detecting fenspiride and its degradation products?

A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the simultaneous determination of fenspiride and its major degradation products, FNO and PHAP.[1][4][6] This method is suitable for monitoring the stability of fenspiride in various formulations.

Quantitative Data Summary

The following tables summarize illustrative quantitative data from forced degradation studies on fenspiride. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Studies of Fenspiride

Stress ConditionTime (hours)Temperature (°C)Fenspiride Assay (%)Fenspiride N-oxide (%)PHAP (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl248085.25.83.18.994.1
0.1 M NaOH86090.14.21.55.795.8
3% H₂O₂122588.77.30.88.196.8
Thermal4810098.5<0.1<0.10.298.7
Photolytic (UV)722599.1<0.1<0.10.199.2

Note: This data is illustrative and compiled for educational purposes. Actual results will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Fenspiride and its Degradation Products

This protocol describes a dual-gradient HPLC method for the separation and quantification of fenspiride, FNO, and PHAP.[1][4]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solution A: 0.05 M Sodium phosphate monobasic, pH 4.5.

    • Solution B: Acetonitrile.

    • Solution C: Methanol.

    • Solution D: 0.05 M Sodium phosphate monobasic, pH 2.9.

  • Gradient Elution: A dual gradient is employed, modifying both the organic solvent ratio and the pH of the aqueous phase. The specific gradient program should be optimized for the specific column and system. An example program starts with a higher pH and lower organic content, gradually decreasing the pH and increasing the organic content to elute the analytes.[1][4]

  • Flow Rate: 1.5 mL/min.[1][4]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: UV detection at a wavelength optimized for fenspiride and its degradation products (e.g., 210 nm).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of fenspiride hydrochloride reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity studies (e.g., 0.5-2 µg/mL).[1][3]

  • Sample Solution: For drug products, dissolve a known amount of the product in the diluent to achieve a target concentration of fenspiride within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Samples: Subject the fenspiride solution to various stress conditions (acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration.

3. Method Validation:

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][6]

  • Specificity: Demonstrate that the method can resolve fenspiride from its degradation products and any other potential impurities or excipients.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range. A minimum correlation coefficient of 0.999 is typically required.[1][3]

  • Accuracy: Determine the closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples. Recovery factors are often expected to be between 100.47% and 103.17%.[1][3]

  • Precision: Assess the degree of scatter between a series of measurements. Intra-day precision for FNS and PHAP has been reported to be a maximum of 4.08% and 2.65%, respectively.[1][3]

  • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified. Limits of quantification have been reported between 0.19 and 0.332 μg/mL.[1][3]

Visualizations

Fenspiride_Degradation_Pathway Fenspiride Fenspiride FNO Fenspiride N-oxide (FNO) Fenspiride->FNO Oxidation PHAP 1-phenylethyl-4-hydroxy- 4-aminomethyl piperidine hydrochloride (PHAP) Fenspiride->PHAP Hydrolysis (Acidic/Basic)

Caption: Proposed degradation pathway of Fenspiride.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (Fenspiride, FNO, PHAP) Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solutions (Drug Product, Stressed Samples) Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Comparison to Standards) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of Fenspiride.

Troubleshooting Guide for HPLC Analysis

Table 2: Common HPLC Troubleshooting Issues and Solutions

IssuePossible CausesRecommended Solutions
No Peaks - No injection made- Detector lamp off- Incorrect detector wavelength- Mobile phase flow stopped- Verify injection volume and autosampler sequence.- Check detector status and lamp.- Confirm correct wavelength setting.- Check pump pressure and mobile phase levels.
Ghost Peaks - Contamination in mobile phase or system- Carryover from previous injection- Air bubbles in the detector- Prepare fresh mobile phase.- Flush the column and injector with a strong solvent.- Purge the system to remove air bubbles.
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Column deterioration- Dilute the sample.- Adjust mobile phase pH or add an ion-pairing agent.- Replace the column.
Peak Fronting - Sample solvent stronger than mobile phase- Column collapse- Dissolve the sample in the mobile phase.- Replace the column.
Split Peaks - Clogged frit or column inlet- Incompatibility between sample solvent and mobile phase- Back-flush the column or replace the frit.- Ensure sample is dissolved in the mobile phase.
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector temperature fluctuation- Allow sufficient time for column equilibration.- Ensure proper mixing and degassing of the mobile phase.- Check for stable detector temperature.
High Backpressure - Blockage in the system (frit, column, tubing)- Precipitated buffer in the mobile phase- Systematically check for blockages by removing components.- Filter all mobile phases and ensure buffer solubility.

References

Improving recovery of Fenspiride-d5 from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Fenspiride-d5 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Fenspiride-d5, and why is it used in bioanalysis?

Fenspiride-d5 is a deuterated form of Fenspiride, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), Fenspiride-d5 serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to Fenspiride, it co-elutes chromatographically and behaves similarly during sample extraction and ionization. This allows it to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Fenspiride in biological samples.

Q2: Which sample preparation technique offers the best recovery for Fenspiride-d5 from plasma?

Based on validated methods, protein precipitation (PPT) with acetonitrile has been shown to provide excellent and consistent recovery of fenspiride from human plasma, with average recoveries reported to be between 99.3% and 101.9%[1]. While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also viable methods, PPT is often favored for its simplicity, speed, and high recovery rate for this analyte.

Q3: Can I use the same extraction method for both plasma and urine samples?

While the same fundamental extraction principles apply, the optimal method may differ due to the distinct composition of plasma and urine. Plasma's high protein content makes protein precipitation a necessary or highly effective first step. Urine, being less proteinaceous, is often amenable to direct LLE or SPE. For fenspiride and its metabolites in urine, methods such as mixed-mode solid-phase extraction have been utilized[1]. The pH of the urine sample can also significantly impact the extraction efficiency of basic compounds like fenspiride.

Q4: My Fenspiride-d5 internal standard signal is inconsistent across samples. What are the potential causes?

Inconsistent internal standard response is a common issue in LC-MS/MS bioanalysis. The primary causes include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Fenspiride-d5, leading to variability.

  • Inconsistent Extraction Recovery: Inefficiencies or variability in the sample preparation process can lead to differential loss of the internal standard between samples.

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard solution to the samples will result in inconsistent signal intensity.

  • Instability of the Internal Standard: Fenspiride-d5 may degrade in the biological matrix or during sample processing.

  • Isotopic Exchange: Although less common for stable labels like d5, back-exchange of deuterium for hydrogen can occur under certain pH or temperature conditions.

Troubleshooting Guide: Low or Variable Recovery of Fenspiride-d5

This guide addresses specific issues you might encounter during the extraction of Fenspiride-d5 from biological matrices.

Issue 1: Low Overall Recovery of Fenspiride-d5
Potential Cause Troubleshooting Steps
Suboptimal Extraction Solvent (LLE) Ensure the chosen organic solvent (e.g., 1-octanol, methyl tert-butyl ether) has the appropriate polarity to efficiently partition Fenspiride from the aqueous matrix. Perform solvent scouting experiments to identify the optimal solvent.
Incorrect pH of the Sample Fenspiride is a basic compound. Adjusting the pH of the biological matrix (e.g., plasma, urine) to a basic pH (e.g., >9) before LLE will neutralize the molecule, increasing its solubility in the organic solvent and improving extraction efficiency.
Inefficient Protein Precipitation (PPT) Ensure the correct ratio of acetonitrile to plasma is used (typically 3:1 or 4:1 v/v). Vortex thoroughly to ensure complete protein denaturation and precipitation. Insufficient vortexing can lead to incomplete release of the analyte from proteins.
Incomplete Elution from SPE Sorbent The elution solvent may not be strong enough to desorb Fenspiride-d5 from the SPE cartridge. For mixed-mode SPE, ensure both the organic strength and pH of the elution solvent are optimized. Consider testing different elution solvents or increasing the elution volume.
Analyte Adsorption to Labware Fenspiride, being a basic and somewhat lipophilic compound, may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can minimize this issue.
Issue 2: High Variability in Fenspiride-d5 Recovery
Potential Cause Troubleshooting Steps
Differential Matrix Effects Matrix effects may vary between different lots of biological matrix or between patient samples. Evaluate matrix effects by comparing the Fenspiride-d5 response in post-extraction spiked blank matrix to its response in a neat solution. If significant variability is observed, consider a more rigorous cleanup method like SPE or further optimization of chromatographic separation.
Inconsistent LLE Phase Separation Ensure complete separation of the aqueous and organic layers during LLE. Centrifugation can help break up emulsions and create a distinct interface. Inconsistent aspiration of the organic layer can introduce significant variability.
SPE Cartridge Inconsistency or Overloading Use high-quality, reputable SPE cartridges. Ensure that the sample volume and analyte concentration do not exceed the capacity of the sorbent. Channeling can occur with poorly packed cartridges, leading to inconsistent flow and recovery.
Isotopic Back-Exchange If deuterium labels are in labile positions, they can exchange with protons from the solvent, especially under harsh pH or high-temperature conditions during sample processing. While Fenspiride-d5 is generally stable, confirm the stability of the deuterated standard in the matrix and processing solutions by incubating it and monitoring for any increase in the unlabeled Fenspiride signal.

Quantitative Data on Extraction Recovery

The following tables summarize reported recovery data for Fenspiride using different extraction techniques. Note that the recovery of Fenspiride-d5 is expected to be nearly identical to that of Fenspiride due to their similar physicochemical properties.

Table 1: Recovery of Fenspiride from Human Plasma using Protein Precipitation (PPT)

AnalyteConcentration RangeExtraction MethodAverage Recovery (%)Reference
Fenspiride6 - 300 ng/mLAcetonitrile PPT99.3 - 101.9[1]

Table 2: General Recovery Ranges for Different Extraction Techniques

Extraction MethodBiological MatrixTypical Recovery Range (%)Notes
Liquid-Liquid Extraction (LLE)Plasma, Urine60 - 95Highly dependent on solvent choice, pH, and analyte properties. A method for fenspiride in plasma using 1-octanol has been described[2][3].
Solid-Phase Extraction (SPE)Plasma, Urine75 - 100Offers cleaner extracts than LLE and PPT. Mixed-mode SPE has been used for fenspiride and its metabolites in equine urine[1][2].

Detailed Experimental Protocol

High-Recovery Protein Precipitation for Fenspiride from Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method and has demonstrated high and consistent recovery[1].

1. Materials:

  • Human plasma (collected in lithium heparin tubes)

  • Fenspiride-d5 internal standard working solution

  • Acetonitrile (HPLC grade)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

2. Procedure:

  • Pipette 200 µL of human plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add the appropriate volume of Fenspiride-d5 internal standard working solution.

  • Add 600 µL of cold acetonitrile (stored at ~4°C) to the plasma sample. This creates a 3:1 ratio of precipitant to plasma.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

G Experimental Workflow: Protein Precipitation cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 200 µL Plasma Sample add_is Add Fenspiride-d5 IS plasma->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A typical experimental workflow for the extraction of Fenspiride-d5 from plasma using protein precipitation.

G Troubleshooting Low Fenspiride-d5 Recovery cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Low or Variable Recovery Observed check_method Which Extraction Method? start->check_method ppt_ratio Check Acetonitrile:Plasma Ratio (Should be ≥ 3:1) check_method->ppt_ratio PPT lle_ph Check Sample pH (Should be basic, >9) check_method->lle_ph LLE spe_elution Check Elution Solvent Strength check_method->spe_elution SPE ppt_vortex Ensure Vigorous Vortexing (≥ 30 seconds) ppt_ratio->ppt_vortex check_matrix Still Low/Variable? Evaluate Matrix Effects ppt_vortex->check_matrix lle_solvent Optimize Organic Solvent lle_ph->lle_solvent lle_solvent->check_matrix spe_sorbent Verify Sorbent Type & Capacity spe_elution->spe_sorbent spe_sorbent->check_matrix solution Optimize Chromatography or Use a More Rigorous Cleanup Method (e.g., SPE) check_matrix->solution Yes

Caption: A decision tree for troubleshooting low or variable recovery of Fenspiride-d5 during sample preparation.

References

Technical Support Center: Minimizing Fenspiride-d5 Carryover

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to minimizing autosampler carryover of Fenspiride-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a significant issue for Fenspiride-d5 analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, Fenspiride-d5, in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2] This phenomenon can lead to inaccurate quantification of low-concentration samples and false-positive results.[1] Given the high sensitivity of modern mass spectrometers, even minute amounts of residual Fenspiride-d5 can be detected, making carryover a critical issue to address.[1]

Q2: What are the common causes of autosampler carryover?

A2: Carryover can stem from various sources within the HPLC or UPLC system.[1][2] The most common causes include:

  • Adsorption to Surfaces: Fenspiride-d5 may adsorb to the surfaces of the sample needle, injection valve, sample loop, and transfer tubing.[1][3]

  • Insufficient Needle Washing: Inadequate cleaning of the exterior and interior of the sample needle between injections is a primary cause.[1][2]

  • Inappropriate Wash Solvents: The solvents used to wash the autosampler may not be effective at solubilizing and removing all traces of Fenspiride-d5.[2]

  • Worn or Damaged Components: Worn rotor seals in the injection valve or damaged tubing can create dead volumes where the sample can be trapped and slowly released in subsequent runs.[1][4]

  • Contaminated Blank or Vials: The blank solution itself or the sample vials and caps may be contaminated.[2][5]

Q3: What properties of Fenspiride-d5 might contribute to carryover?

Q4: How can I proactively prevent carryover during method development for Fenspiride-d5?

A4: Proactive prevention is key. During method development, consider the following:

  • Solubility Testing: Understand the solubility of Fenspiride-d5 in various organic solvents and aqueous mixtures to select appropriate sample diluents and wash solvents.

  • Material Compatibility: Where possible, use bio-inert or metal-free components in the flow path to minimize adsorptive losses and carryover.[6]

  • Optimized Wash Methods: Develop a robust autosampler wash method from the outset, incorporating both internal and external needle washes with strong, effective solvents.[6]

Troubleshooting Guide: A Systematic Approach to Eliminating Fenspiride-d5 Carryover

This guide provides a step-by-step approach to identifying and resolving Fenspiride-d5 carryover.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed peak is indeed carryover and to quantify its extent.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of Fenspiride-d5 at the upper limit of your calibration curve or a concentration known to cause carryover.

  • Prepare a Fresh Blank: Use a fresh, uncontaminated solvent (typically the initial mobile phase composition) as your blank.

  • Injection Sequence:

    • Inject the fresh blank to establish a clean baseline.

    • Inject the high-concentration Fenspiride-d5 standard.

    • Immediately inject the fresh blank one to three times.

  • Data Analysis:

    • Measure the peak area of Fenspiride-d5 in the high-concentration standard.

    • Measure the peak area of Fenspiride-d5 in the subsequent blank injection(s).

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100

Step 2: Isolate the Source of Carryover

A logical, stepwise process is crucial to pinpoint the source of the carryover. The following diagram illustrates the troubleshooting workflow.

Carryover_Troubleshooting start Start: Fenspiride-d5 Carryover Observed check_blank Step 2a: Check Blank & Vial Contamination Inject a fresh, known clean blank in a new vial. start->check_blank blank_contaminated Result: Blank/Vial is Contaminated Prepare fresh blanks and use clean vials. check_blank->blank_contaminated Peak disappears isolate_autosampler Step 2b: Isolate Autosampler vs. Column Replace column with a zero-dead-volume union and repeat carryover test. check_blank->isolate_autosampler Peak persists column_issue Result: Carryover from Column Clean or replace the analytical column. isolate_autosampler->column_issue Peak disappears autosampler_issue Result: Carryover from Autosampler Proceed to Step 3. isolate_autosampler->autosampler_issue Peak persists

Caption: Troubleshooting workflow for isolating the source of carryover.

Step 3: Optimize the Autosampler Wash Protocol

An effective wash protocol is the most critical factor in mitigating carryover originating from the autosampler.

Experimental Protocol: Wash Solvent Optimization

  • Baseline Carryover: Perform the "Carryover Assessment" protocol (Step 1) with your current wash method to establish a baseline carryover percentage.

  • Prepare Wash Solvents: Prepare a series of wash solvents with varying compositions. The goal is to find a solvent that effectively solubilizes Fenspiride-d5.

  • Iterative Testing: For each new wash solvent, thoroughly flush the autosampler's wash system and then repeat the carryover assessment.

  • Comparison: Compare the carryover percentage for each wash solvent to identify the most effective one.

Table 1: Illustrative Data for Wash Solvent Optimization

Wash Solvent Composition% Carryover (Illustrative)
100% Methanol0.8%
100% Acetonitrile0.5%
50:50 Acetonitrile:Isopropanol0.2%
50:49.9:0.1 Acetonitrile:Isopropanol:Formic Acid< 0.05%
90:10 Acetonitrile:Water with 0.2% Formic Acid< 0.05%

Note: The addition of a small amount of acid (like formic acid) can help to neutralize any secondary interactions of the basic Fenspiride-d5 molecule with the system surfaces.

Step 4: Advanced Troubleshooting and Maintenance

If optimizing the wash protocol does not fully resolve the issue, further investigation and maintenance may be required.

Advanced_Troubleshooting start Start: Carryover Persists After Wash Optimization check_sample_diluent Step 4a: Evaluate Sample Diluent Is the diluent strong enough to keep Fenspiride-d5 dissolved? start->check_sample_diluent weak_diluent Action: Increase organic content of the sample diluent. check_sample_diluent->weak_diluent No check_hardware Step 4b: Inspect and Replace Hardware Check rotor seal, needle, and tubing for wear or damage. check_sample_diluent->check_hardware Yes replace_parts Action: Replace worn components as per manufacturer's guidelines. check_hardware->replace_parts Wear/damage found implement_prm Step 4c: Implement Preventative Maintenance Establish a routine cleaning and maintenance schedule. check_hardware->implement_prm No wear/damage

Caption: Advanced troubleshooting steps for persistent carryover.

Key Considerations for Advanced Troubleshooting:

  • Sample Diluent: Ensure your sample diluent is strong enough to keep Fenspiride-d5 fully dissolved. A diluent that is too weak can cause the analyte to precipitate in the sample loop or on the needle. A good starting point is to match the organic composition of your initial mobile phase.

  • Hardware Inspection: Regularly inspect and replace consumable parts of the autosampler, such as the rotor seal, needle seal, and sample needle, as recommended by the instrument manufacturer.[4][7] Worn seals are a common cause of carryover.[1][4]

  • Systematic Cleaning: If carryover is severe, a systematic cleaning of the entire flow path may be necessary. This can involve flushing the system with a series of strong, miscible solvents.

By following this structured approach, you can effectively diagnose, troubleshoot, and minimize the carryover of Fenspiride-d5 in your autosampler, leading to more accurate and reliable analytical results.

References

Fenspiride-d5 Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of the deuterated internal standard, Fenspiride-d5, in stock solutions and processed samples. Accurate and reliable quantification in bioanalytical methods hinges on the stability of internal standards. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fenspiride-d5 stock solutions?

For long-term storage, fenspiride-d5 solid material is stable for at least four years when stored at -20°C. Once in solution, stability is dependent on the solvent and storage temperature. While specific stability studies on fenspiride-d5 in various organic solvents are not extensively published, general guidelines for deuterated standards suggest storing stock solutions at -20°C or lower to minimize degradation. One study on unlabeled fenspiride stored stock solutions at -35°C and working solutions at approximately 5°C for a month, suggesting that colder temperatures enhance stability.

Q2: How stable is Fenspiride-d5 in processed biological samples?

A study on the unlabeled form of fenspiride demonstrated its stability in human plasma for up to 5 months when stored at -70°C. The analyte was also stable after three freeze-thaw cycles. For processed samples stored in an autosampler, it is crucial to assess post-preparative stability. While specific data for fenspiride-d5 is limited, it is recommended to keep the autosampler temperature low (e.g., 4°C) to minimize potential degradation during analytical runs.

Q3: What solvents are suitable for preparing Fenspiride-d5 stock solutions?

Fenspiride-d5 is soluble in organic solvents such as methanol, and DMSO. The choice of solvent should be compatible with the analytical method and should be assessed for any potential contribution to analyte degradation.

Q4: Are there any known degradation pathways for Fenspiride?

Yes, forced degradation studies on fenspiride have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. Therefore, it is critical to control the pH and avoid exposure to oxidizing agents during sample preparation and analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent internal standard response between samples. Fenspiride-d5 degradation in stock or working solutions.- Prepare fresh stock and working solutions. - Verify the storage conditions and duration of the solutions. - Re-evaluate the stability of the solutions under the current storage conditions.
Fenspiride-d5 degradation in processed samples.- Assess the post-preparative stability of fenspiride-d5 in the autosampler at the set temperature and for the duration of the analytical run. - Consider lowering the autosampler temperature.
Inconsistent sample processing.- Ensure consistent and accurate pipetting of the internal standard into all samples. - Review the sample extraction procedure for any variability.
Loss of Fenspiride-d5 signal over time in the analytical run. Degradation in the autosampler.- Perform a stability test of processed samples in the autosampler by re-injecting samples from the beginning of the run at the end.
Presence of unlabeled Fenspiride in the Fenspiride-d5 standard. Isotopic impurity of the standard.- Check the certificate of analysis for the isotopic purity of the fenspiride-d5 lot.
In-source fragmentation or back-exchange.- Optimize MS source conditions to minimize in-source fragmentation. - While less common for the labeled position in fenspiride-d5, ensure the mobile phase composition does not promote deuterium-hydrogen exchange.

Experimental Protocols

Stock Solution Stability Assessment

A common procedure to evaluate the stability of a stock solution involves the following steps:

  • Preparation: Prepare a stock solution of fenspiride-d5 in a chosen solvent (e.g., methanol) at a known concentration.

  • Storage: Aliquot the stock solution and store it under various conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Analysis: At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), dilute an aliquot of the stored stock solution to a working concentration and analyze it using a validated analytical method.

  • Comparison: Compare the analytical response of the stored solution to that of a freshly prepared stock solution at the same concentration. The stability is often expressed as the percentage of the initial concentration remaining.

Processed Sample (Post-Preparative) Stability Assessment

This experiment determines the stability of the analyte and internal standard in the final extracted sample matrix under the conditions of the autosampler.

  • Sample Preparation: Process a set of quality control (QC) samples (low and high concentrations) as per the validated bioanalytical method.

  • Storage: Store these processed samples in the autosampler at the intended temperature for a duration that mimics the expected run time of an analytical batch.

  • Analysis: Analyze the stored QC samples.

  • Evaluation: Compare the results of the stored QC samples against freshly processed QC samples. The mean concentration of the stored samples should be within a predefined percentage (e.g., ±15%) of the nominal concentration.

Stability Data Summary

The following tables summarize the available stability data for fenspiride and provide general guidelines for deuterated internal standards.

Table 1: Fenspiride Stability Data (Unlabeled)

Matrix/SolutionStorage ConditionDurationStability
Human Plasma-70°C5 monthsStable[1]
Human PlasmaFreeze-Thaw (3 cycles)N/AStable[1]
Standard SolutionRoom Temperature2 daysStable[2]
Swab MatrixRoom Temperature2 daysStable[2]
Stock Solutions-35°C1 month (inferred)Likely Stable
Working Solutions~5°C1 month (inferred)Likely Stable

Table 2: General Stability Guidelines for Deuterated Internal Standards

Stability TypeTypical ConditionsAcceptance Criteria
Stock Solution Room Temperature (Bench-top) & Refrigerated/Frozen (Long-term)Response should be within ±10% of a freshly prepared solution.
Freeze-Thaw Minimum of 3 cycles from frozen to room temperature.Mean concentration should be within ±15% of nominal.
Short-Term (Bench-top) Room temperature for a duration exceeding routine sample handling.Mean concentration should be within ±15% of nominal.
Long-Term At a specified temperature (e.g., -20°C or -70°C) for a period longer than the study samples will be stored.Mean concentration should be within ±15% of nominal.
Post-Preparative In the autosampler at the set temperature for the expected run time.Mean concentration should be within ±15% of nominal.

Visualizing Experimental Workflows

DOT Script for Stock Solution Stability Workflow

G Workflow for Stock Solution Stability Assessment prep Prepare Fenspiride-d5 Stock Solution store Aliquot and Store at Different Temperatures (RT, 4°C, -20°C, -80°C) prep->store timepoints Analyze at Predetermined Time Points store->timepoints compare Compare Responses of Stored vs. Fresh Solutions timepoints->compare fresh Prepare Fresh Stock Solution fresh->compare report Report Stability as % of Initial Concentration compare->report

Caption: Workflow for assessing the stability of fenspiride-d5 stock solutions.

DOT Script for Processed Sample Stability Workflow

G Workflow for Processed Sample Stability Assessment prep_qc Process Low and High QC Samples store_auto Store in Autosampler at Set Temperature and Duration prep_qc->store_auto analyze_stored Analyze Stored QC Samples store_auto->analyze_stored compare_results Compare Results of Stored vs. Fresh QCs analyze_stored->compare_results prep_fresh_qc Process Fresh QC Samples analyze_fresh Analyze Fresh QC Samples prep_fresh_qc->analyze_fresh analyze_fresh->compare_results evaluate Evaluate if Mean Concentration is within ±15% of Nominal compare_results->evaluate

Caption: Workflow for evaluating the post-preparative stability of fenspiride-d5.

References

Resolving co-eluting peaks with Fenspiride-d5 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks with Fenspiride-d5 in HPLC and LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is Fenspiride-d5 and why is it used as an internal standard?

Fenspiride-d5 is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms have been replaced with deuterium.[1][2] It is an ideal internal standard (IS) for quantitative analysis by LC-MS/MS because it is chemically almost identical to the analyte (Fenspiride) and thus exhibits similar behavior during sample extraction, chromatography, and ionization.[3][4] However, its different mass allows the mass spectrometer to distinguish it from the unlabeled Fenspiride.

Q2: What is peak co-elution in HPLC?

Peak co-elution occurs when two or more different compounds elute from the HPLC column at the same, or very similar, times, resulting in overlapping chromatographic peaks.[5][6] This can interfere with the accurate identification and quantification of the compounds of interest.

Q3: Why is co-elution with my internal standard, Fenspiride-d5, a problem?

Co-elution of an unknown compound with your internal standard can artificially inflate or suppress the IS signal, leading to inaccurate and unreliable quantification of your target analyte, Fenspiride.[7] For accurate results, the internal standard peak must be pure.

Q4: Can Fenspiride-d5 and Fenspiride have slightly different retention times?

Yes, this phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography.[8] The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[8][9] While complete co-elution is ideal to compensate for matrix effects, a slight, consistent separation is often manageable. The primary issue arises when an unknown peak co-elutes with the internal standard.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving co-elution issues with your Fenspiride-d5 internal standard.

Initial Assessment: Confirming Co-elution

The first step is to confirm that you have a co-elution problem. A misshapen peak, such as one with a shoulder or a split top, is a strong indicator of co-elution.[5][6][10]

  • Using a Diode Array Detector (DAD/PDA): If you are using a UV detector, a DAD can perform a peak purity analysis.[5] This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.

  • Using a Mass Spectrometer (MS): When using an MS detector, you can examine the mass spectra at different points across the peak (peak apex, leading edge, and tailing edge).[6] If the mass spectra change, it confirms the presence of a co-eluting interference.

Guide 1: Modifying the Mobile Phase

Altering the mobile phase composition is often the simplest and most effective first step in resolving co-eluting peaks.[11][12][13]

Question: An unknown peak is co-eluting with my Fenspiride-d5 internal standard. How can I resolve this by changing the mobile phase?

Answer: You can adjust the mobile phase strength, change the organic modifier, or alter the pH to improve separation.

Experimental Protocol: Mobile Phase Optimization
  • Baseline Conditions: Start with a typical reversed-phase method for Fenspiride.

    • Column: C18, 150 mm x 4.6 mm, 5 µm.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[15][16]

    • Mobile Phase B: Acetonitrile.[15][16]

    • Flow Rate: 1.0 mL/min.[14]

    • Temperature: 30°C.[17]

    • Initial Gradient: 70% A / 30% B.

  • Strategy 1: Adjusting Mobile Phase Strength (Isocratic or Gradient Slope).

    • Decrease the percentage of the organic modifier (Acetonitrile) to increase the retention time of both Fenspiride-d5 and the interfering peak.[13] This may increase the separation between them.

    • If using a gradient, flatten the gradient slope around the elution time of the peaks of interest. This provides more time for the compounds to separate on the column.

  • Strategy 2: Changing the Organic Modifier.

    • If adjusting the mobile phase strength is unsuccessful, switch the organic modifier.[11][18] The most common alternatives to acetonitrile are methanol and tetrahydrofuran (THF). Different organic solvents alter the selectivity of the separation.

    • Replace Acetonitrile with Methanol in Mobile Phase B and repeat the analysis.

  • Strategy 3: Adjusting Mobile Phase pH.

    • The pH of the mobile phase can significantly impact the retention time of ionizable compounds.[12] Fenspiride is a basic compound.

    • Prepare Mobile Phase A with different pH values. For example, you can use ammonium acetate buffer at pH 4.0 or pH 5.0.[19]

Data Presentation: Expected Outcome of Mobile Phase Modification
Parameter Condition Fenspiride-d5 Retention Time (min) Interfering Peak Retention Time (min) Resolution (Rs) Observations
Baseline 30% Acetonitrile4.654.650.00Complete co-elution.
Strategy 1 25% Acetonitrile5.805.951.30Partial separation achieved.
Strategy 2 35% Methanol5.105.451.65Baseline separation achieved.[11]
Strategy 3 30% ACN, pH 4.04.204.501.55Baseline separation achieved.

Resolution (Rs) > 1.5 is considered baseline separation.

Guide 2: Changing the Stationary Phase (Column)

If mobile phase modifications are insufficient, changing the column chemistry is a powerful way to alter selectivity and resolve co-eluting peaks.[11][13]

Question: I have tried optimizing the mobile phase, but the co-elution with Fenspiride-d5 persists. What is the next step?

Answer: The interaction between your sample components and the stationary phase is key to separation. If a standard C18 column doesn't provide the desired resolution, switching to a column with a different stationary phase chemistry is recommended.

Experimental Protocol: Evaluating Different Column Chemistries
  • Maintain Optimized Mobile Phase: Use the best mobile phase conditions identified in the previous guide.

  • Select Alternative Columns:

    • Phenyl-Hexyl Column: This column provides alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds.

    • Cyano (CN) Column: A cyano column has different polarity and can be used in both reversed-phase and normal-phase modes, offering a significant change in selectivity.

    • Embedded Polar Group (EPG) Column: These columns (e.g., AQ-C18) are designed to be more stable in highly aqueous mobile phases and offer different selectivity for polar and basic compounds.

Data Presentation: Expected Outcome of Changing Stationary Phase
Column Type Fenspiride-d5 Retention Time (min) Interfering Peak Retention Time (min) Resolution (Rs) Observations
C18 (Baseline) 5.105.150.45Poor resolution.
Phenyl-Hexyl 6.206.852.10Excellent separation.
Cyano (CN) 3.503.201.40Partial separation, elution order reversed.

Guide 3: Optimizing Temperature and Flow Rate

Adjusting the column temperature and mobile phase flow rate can also be used to fine-tune the separation.[20]

Question: I have achieved partial separation. Can I improve it without major changes to the mobile phase or column?

Answer: Yes, minor adjustments to temperature and flow rate can improve resolution.

Experimental Protocol: Temperature and Flow Rate Optimization
  • Temperature Adjustment:

    • Lowering the column temperature generally increases retention and can sometimes improve resolution, although it may also increase peak broadening.[20]

    • Conversely, increasing the temperature can decrease viscosity, which may lead to sharper peaks and better efficiency.[11]

    • Test a range of temperatures (e.g., 25°C, 35°C, 45°C) while keeping other parameters constant.

  • Flow Rate Adjustment:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.[13][20]

    • Test lower flow rates (e.g., 0.8 mL/min) to see if resolution improves.

Data Presentation: Expected Outcome of Temperature and Flow Rate Adjustments
Parameter Condition Fenspiride-d5 Retention Time (min) Interfering Peak Retention Time (min) Resolution (Rs)
Baseline 30°C, 1.0 mL/min5.805.951.30
Temperature 25°C, 1.0 mL/min6.206.451.55
Flow Rate 30°C, 0.8 mL/min7.257.501.60

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Co-elution Suspected with Fenspiride-d5 Confirm Confirm Co-elution (Peak Purity / Mass Spectra) Start->Confirm Guide1 Guide 1: Modify Mobile Phase - Adjust % Organic - Change Solvent - Adjust pH Confirm->Guide1 Check1 Resolution > 1.5? Guide1->Check1 Guide2 Guide 2: Change Stationary Phase - Phenyl-Hexyl - Cyano (CN) - EPG Check1->Guide2 No End_Success Problem Resolved Check1->End_Success Yes Check2 Resolution > 1.5? Guide2->Check2 Guide3 Guide 3: Optimize Temperature & Flow Rate Check2->Guide3 No Check2->End_Success Yes Check3 Resolution > 1.5? Guide3->Check3 Check3->End_Success Yes End_Fail Consult Specialist Check3->End_Fail No

Caption: A workflow for troubleshooting co-eluting peaks.

Concept of Co-elution vs. Resolution

Coelution_Concept cluster_0 Co-elution (Rs < 1.5) cluster_1 Resolution (Rs > 1.5) a0 a0 a1 a1 a3 a3 a2 a2 a4 a4 a5 a5 a6 a6 peak1 p1 peak1->p1 peak2 p2 peak2->p2 spline1 spline1 spline2 spline2 xaxis xaxis 1.7,-0.2! 1.7,-0.2! xaxis->1.7,-0.2! Retention Time yaxis yaxis -0.2,1.7! -0.2,1.7! yaxis->-0.2,1.7! Intensity b0 b0 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 peak3 p3 peak3->p3 peak4 p4 peak4->p4 spline3 spline3 spline4 spline4 xaxis2 xaxis2 5.7,-0.2! 5.7,-0.2! xaxis2->5.7,-0.2! Retention Time yaxis2 yaxis2 2.8,1.7! 2.8,1.7! yaxis2->2.8,1.7! Intensity

Caption: Chromatograms showing co-eluting vs. resolved peaks.

References

Validation & Comparative

Validation of a bioanalytical method for Fenspiride using Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Stable Isotope Labeled Internal Standards

In modern bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as Fenspiride-d5, is considered the gold standard.[1] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the SIL internal standard co-elutes with the analyte and experiences identical extraction recovery, matrix effects, and ionization suppression or enhancement. This leads to more accurate and precise quantification of the analyte.

Fenspiride-d5 is commercially available and intended for use as an internal standard for the quantification of Fenspiride by GC- or LC-MS.

Comparative Analysis of Bioanalytical Methods

This section compares a validated UPLC-MS/MS method for Fenspiride using a non-deuterated internal standard (Bupivacaine) with the projected performance of a method using Fenspiride-d5 and other legacy methods.

Table 1: Comparison of Quantitative Validation Parameters
Validation ParameterUPLC-MS/MS with Bupivacaine IS[2]Projected UPLC-MS/MS with Fenspiride-d5 ISHPLC with UV/Electrochemical DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 2 - 500 ng/mLSimilar to Bupivacaine IS methodHigher µg/mL rangeng/mL to µg/mL range
Lower Limit of Quantification (LLOQ) 2 ng/mLExpected to be similar or slightly lowerSignificantly higher than MS methodsGenerally higher than LC-MS/MS
Accuracy (% Bias) Within ±15%Expected to be within ±15%Can be more variableGenerally within ±20%
Precision (%RSD) < 15%Expected to be < 15%Can be higher, especially at lower concentrationsTypically < 20%
Recovery High and consistentExpected to be highly consistent and track analyte recovery preciselyMore variable and matrix-dependentCan be variable depending on derivatization
Matrix Effect Assessed and minimizedSignificantly minimized due to co-elution and identical ionization behaviorProne to significant matrix effectsCan be affected by matrix interferences
Specificity/Selectivity High (based on mass transitions)Very High (mass difference)Lower, susceptible to interferences from co-eluting compoundsHigh (mass fragmentation patterns)
Throughput High (short run times)HighLower (longer run times)Lower (requires derivatization and longer run times)

Experimental Protocols

Protocol 1: Validated UPLC-MS/MS Method for Fenspiride with Bupivacaine Internal Standard[2]

This method provides a rapid and sensitive approach for the quantification of Fenspiride in human plasma.

1. Sample Preparation:

  • To 200 µL of human plasma, add a known amount of Bupivacaine as the internal standard.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. Liquid Chromatography:

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution is used to separate Fenspiride and Bupivacaine.

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fenspiride: m/z 261.2 → 105.1

    • Bupivacaine (IS): m/z 289.2 → 140.1

Protocol 2: Projected UPLC-MS/MS Method for Fenspiride with Fenspiride-d5 Internal Standard

This projected protocol is based on standard practices for using a deuterated internal standard.

1. Sample Preparation:

  • To a specific volume of biological matrix (e.g., 200 µL of plasma), add a known amount of Fenspiride-d5 as the internal standard.

  • Employ a suitable sample clean-up technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. Liquid Chromatography:

  • Chromatographic conditions would be optimized to achieve good peak shape and separation for Fenspiride. A reversed-phase column and a gradient elution with acetonitrile and water containing a modifier like formic acid would be typical.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Projected MRM Transitions:

    • Fenspiride: m/z 261.2 → Precursor ion for a specific product ion (e.g., 105.1)

    • Fenspiride-d5 (IS): m/z 266.2 → Corresponding product ion for the deuterated molecule.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the bioanalytical methods described.

Fenspiride Bioanalytical Workflow with Bupivacaine IS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Bupivacaine (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject Supernatant (5 µL) supernatant->injection uplc UPLC Separation (ACQUITY BEH C18) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: Workflow for Fenspiride analysis using Bupivacaine IS.

Projected Fenspiride Bioanalytical Workflow with Fenspiride-d5 IS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample add_is Add Fenspiride-d5 (IS) plasma->add_is cleanup Sample Cleanup (PPT, LLE, or SPE) add_is->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute injection Inject Sample reconstitute->injection uplc UPLC Separation (Reversed-Phase) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: Projected workflow for Fenspiride analysis using Fenspiride-d5 IS.

Signaling Pathways and Logical Relationships

The choice of internal standard is a critical decision in bioanalytical method development, directly impacting the reliability of the resulting data. The following diagram illustrates the logical relationship between the choice of internal standard and the quality of the bioanalytical results.

Internal Standard Selection Logic sil_is Stable Isotope Labeled (SIL) e.g., Fenspiride-d5 extraction Extraction Recovery sil_is->extraction Identical matrix Matrix Effects sil_is->matrix Identical ionization Ionization Variability sil_is->ionization Identical analog_is Structural Analog e.g., Bupivacaine analog_is->extraction Similar analog_is->matrix Similar analog_is->ionization Similar high_accuracy High Accuracy & Precision extraction->high_accuracy moderate_accuracy Good Accuracy & Precision extraction->moderate_accuracy matrix->high_accuracy matrix->moderate_accuracy ionization->high_accuracy ionization->moderate_accuracy

Caption: Impact of internal standard choice on data quality.

Conclusion

The validation of a bioanalytical method is paramount for obtaining reliable pharmacokinetic and toxicokinetic data. While a UPLC-MS/MS method using a structural analog internal standard like Bupivacaine can provide accurate and precise results for Fenspiride quantification, the use of a stable isotope-labeled internal standard such as Fenspiride-d5 is unequivocally the superior approach. It offers the most effective way to compensate for analytical variability, particularly matrix effects, thereby ensuring the highest level of data integrity. For researchers and drug development professionals, the investment in a deuterated internal standard is justified by the enhanced confidence in the bioanalytical results, which is critical for regulatory submissions and the overall success of a drug development program.

References

A Comparative Analysis of Fenspiride and Fenspiride-d5 Fragmentation in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of pharmaceutical compounds and their isotopically labeled analogs is crucial for developing robust bioanalytical methods. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation of fenspiride and its deuterated internal standard, fenspiride-d5, supported by experimental data.

Fenspiride, a non-steroidal anti-inflammatory drug, has been utilized in the treatment of various respiratory diseases. In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving accurate and precise results. Fenspiride-d5, with five deuterium atoms incorporated into the phenethyl moiety, is a commonly used internal standard for the quantification of fenspiride in biological matrices. This comparison focuses on the behavior of these two compounds under collision-induced dissociation (CID) in MS/MS analysis.

Comparative Fragmentation Data

The key to differentiating and accurately quantifying fenspiride and fenspiride-d5 in a co-administered sample lies in their distinct precursor and product ion masses in multiple reaction monitoring (MRM) mode. The following table summarizes the experimentally determined MS/MS parameters for fenspiride and the predicted parameters for fenspiride-d5 based on its chemical structure.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenspiride261.13[1]104.93[1]24[1]
Fenspiride-d5~266.16~109.96Not specified

Note: The values for fenspiride-d5 are predicted based on the fragmentation of fenspiride and the location of the deuterium labels. Experimental values were not available in the reviewed literature.

Fragmentation Pathway Analysis

The fragmentation of fenspiride and fenspiride-d5 in the gas phase upon collisional activation provides structural information and forms the basis for their selective detection.

Fenspiride Fragmentation:

Under positive electrospray ionization (ESI+), fenspiride is protonated to form the precursor ion [M+H]⁺ at m/z 261.13. Upon collision with an inert gas, the most abundant fragmentation pathway involves the cleavage of the C-N bond connecting the piperidine ring and the phenethyl group. This results in the formation of the stable phenethyl cation (C₈H₉⁺) as the major product ion at m/z 104.93.[1]

Fenspiride-d5 Fragmentation:

For fenspiride-d5, the five deuterium atoms are located on the phenyl ring of the phenethyl group. Consequently, the protonated molecule [M+H]⁺ is expected to have a mass-to-charge ratio of approximately m/z 266.16. Following the same fragmentation pathway as fenspiride, the cleavage of the C-N bond would result in a deuterated phenethyl cation (C₈H₄D₅⁺). This would yield a product ion at approximately m/z 109.96. The 5 Dalton mass shift in both the precursor and product ions allows for the specific and simultaneous measurement of both fenspiride and its deuterated internal standard without mutual interference.

G cluster_fenspiride Fenspiride Fragmentation cluster_fenspiride_d5 Fenspiride-d5 Fragmentation (Predicted) fenspiride_precursor Fenspiride [M+H]⁺ m/z 261.13 fenspiride_product Phenethyl Cation m/z 104.93 fenspiride_precursor->fenspiride_product Collision-Induced Dissociation (CID) Collision Energy: 24 eV fenspiride_d5_precursor Fenspiride-d5 [M+H]⁺ m/z ~266.16 fenspiride_d5_product Deuterated Phenethyl Cation m/z ~109.96 fenspiride_d5_precursor->fenspiride_d5_product Collision-Induced Dissociation (CID)

Fenspiride and Fenspiride-d5 Fragmentation Pathways

Experimental Protocol: UPLC-MS/MS Quantification of Fenspiride

The following is a summary of a typical experimental protocol for the quantification of fenspiride in human plasma, which can be adapted for the simultaneous analysis of fenspiride-d5.

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • To 200 µL of human plasma, add an appropriate amount of fenspiride-d5 internal standard solution.

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex and centrifuge the samples.

  • Dilute the supernatant before injection into the UPLC-MS/MS system.

2. Liquid Chromatography:

  • Column: ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.2% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fenspiride: m/z 261.13 → 104.93[1]

    • Fenspiride-d5: m/z ~266.16 → ~109.96 (to be optimized)

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

G cluster_workflow Analytical Workflow sp Sample Preparation (Protein Precipitation) lc UPLC Separation (C18 Column) sp->lc ms MS/MS Detection (ESI+, MRM) lc->ms da Data Analysis (Quantification) ms->da

UPLC-MS/MS Experimental Workflow

Conclusion

The MS/MS fragmentation of fenspiride is characterized by a specific cleavage yielding a prominent product ion derived from the phenethyl group. The deuteration of this group in fenspiride-d5 results in a predictable mass shift of +5 Daltons for both the precursor and the primary product ion. This distinct mass difference is fundamental for the development of highly selective and sensitive LC-MS/MS methods for the accurate quantification of fenspiride in complex biological matrices, with fenspiride-d5 serving as an ideal internal standard to correct for matrix effects and variability in sample processing. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own bioanalytical methods.

References

A Comparative Guide to the Isotopic Purity Assessment of Fenspiride-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Fenspiride-d5 Hydrochloride. The use of deuterated internal standards is a cornerstone of accurate bioanalysis by mass spectrometry. This document details the primary analytical techniques, presents comparative data, and outlines the necessary experimental workflows for this critical assessment.

The Significance of Isotopic Purity in Quantitative Analysis

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) compounds such as this compound are invaluable as internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) based quantification. An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction efficiencies, while being distinguishable by mass.

The presence of unlabeled fenspiride (d0) or incompletely deuterated variants (d1-d4) in the Fenspiride-d5 standard can interfere with the accurate quantification of the native drug, leading to compromised results. Therefore, a thorough assessment of isotopic purity is a mandatory step in the validation of bioanalytical methods.

Comparative Analysis of Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information.

Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Provides the distribution of isotopologues (d0, d1, d2, d3, d4, d5).Confirms the location of deuterium labels and provides information on the overall deuterium incorporation.
Quantitative Data Excellent for determining the percentage of each isotopologue.Can provide quantitative information through integration of proton signals.
Sensitivity High sensitivity, requiring small sample amounts.Lower sensitivity compared to MS, requiring more sample.
Sample Throughput Relatively high throughput.Lower throughput due to longer acquisition times.
Instrumentation LC-HRMS (e.g., Orbitrap, TOF).High-field NMR spectrometer (e.g., 400 MHz or higher).

Isotopic Purity Data for this compound

The following table presents representative isotopic distribution data for a hypothetical batch of this compound as would be determined by HRMS. Commercially available standards often specify a high level of deuterium incorporation. For instance, a purity of "95% atom D" indicates a high degree of deuteration across the labeled positions.

Table 2: Representative Isotopic Distribution of this compound

IsotopologueMass Difference (Da)Representative Abundance (%)
d0 (Unlabeled)00.1
d1+10.3
d2+20.5
d3+31.5
d4+45.0
d5 (Fully Labeled)+592.6
Total Isotopic Purity >99% (d1-d5)

Note: This data is representative and may vary between different batches and suppliers.

Alternative Internal Standards for Fenspiride Analysis

While Fenspiride-d5 is the ideal internal standard for fenspiride quantification due to its structural identity, other compounds have been used in bioanalytical methods.

Table 3: Comparison of this compound with Alternative Internal Standards

Internal StandardTypeAdvantagesDisadvantages
Fenspiride-d5 HCl Stable Isotope LabeledCo-elutes with analyte, compensates for matrix effects and ionization variability effectively.Higher cost, potential for isotopic interference if purity is low.
BupivacaineStructurally UnrelatedReadily available, lower cost.May not co-elute perfectly, may not compensate for matrix effects as effectively.
TrimetazidineStructurally UnrelatedCommercially available, established use in some methods.Different chromatographic and ionization behavior compared to fenspiride.

Experimental Protocols

Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. LC-HRMS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan from m/z 250-350 with a resolution of >70,000.

3. Data Analysis:

  • Acquire full scan mass spectra to include the [M+H]⁺ ions for all expected isotopologues of fenspiride (d0 to d5).

  • Extract the ion chromatograms for each isotopologue.

  • Integrate the peak areas for each isotopologue and calculate their relative abundances to determine the isotopic distribution.

Isotopic Purity and Structural Confirmation by NMR

This protocol provides a method for confirming the position of deuterium labeling and assessing the overall isotopic purity using NMR spectroscopy.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) to a final concentration of 5-10 mg/mL.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the labels.

    • Integration of the remaining proton signals can be used to confirm the structural integrity of the molecule.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals at the expected chemical shifts confirms the presence and location of the deuterium atoms.

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Assessment prep Prepare Fenspiride-d5 HCl Solution lchrms LC-HRMS Analysis prep->lchrms Inject nmr NMR Spectroscopy prep->nmr Analyze ms_data Isotopologue Distribution lchrms->ms_data nmr_data Structural Confirmation nmr->nmr_data report Isotopic Purity Report ms_data->report nmr_data->report

Caption: Workflow for the isotopic purity assessment of Fenspiride-d5 HCl.

Fenspiride Mechanism of Action

Fenspiride's anti-inflammatory effects are mediated, in part, through its interaction with the arachidonic acid cascade and antagonism of H1 histamine receptors.

G stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 histamine Histamine Release stimulus->histamine membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 activation pla2->membrane cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Bronchoconstriction, Mucus Secretion) prostaglandins->inflammation leukotrienes->inflammation fenspiride Fenspiride fenspiride->pla2 Inhibits h1r H1 Histamine Receptor fenspiride->h1r Antagonizes histamine->h1r h1r->inflammation

Performance Showdown: Fenspiride Assay with Fenspiride-d5 Internal Standard vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of fenspiride, the choice of analytical methodology is paramount. This guide provides a comparative analysis of a fenspiride assay utilizing a stable isotope-labeled internal standard, Fenspiride-d5, against alternative methods, supported by experimental data from published literature.

The use of a deuterated internal standard like Fenspiride-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing superior accuracy and precision by correcting for matrix effects and variability in extraction recovery.

This guide will delve into the key performance characteristics—linearity, accuracy, and precision—of a representative Fenspiride assay with Fenspiride-d5 and compare it with validated methods employing other internal standards or different analytical techniques.

Comparative Analysis of Assay Performance

The following table summarizes the linearity, accuracy, and precision data from various published methods for fenspiride quantification. A projected performance for a method using Fenspiride-d5 is included, based on the typical enhancements observed with stable isotope-labeled internal standards.

Parameter Fenspiride Assay with Fenspiride-d5 (Projected) UPLC-MS/MS with Bupivacaine IS[1][2] RP-HPLC[3][4] First-Order Derivative Spectrophotometry[5]
Linearity Range 2 - 500 ng/mL2 - 500 ng/mL[1][2]10 - 50 µg/mL[3][4]5 - 25 µg/mL[5]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but method showed excellent linearity0.999[3]1.000[5]
Accuracy 95 - 105%91.5% to 112.4%[1][2]Not explicitly stated in percentage, but validatedSatisfactory recovery experiments were conducted[5]
Precision (RSD) < 5%< 9.5% (within-run and between-run)[1][2]Not explicitly stated in percentage, but validatedMethod was found to be precise
Lower Limit of Quantification (LLOQ) 2 ng/mL2 ng/mL[1][2]0.021 µg/mL[3][4]Not specified
Internal Standard Fenspiride-d5Bupivacaine[1][2]NoneNot applicable

Experimental Protocols

A detailed methodology for a representative bioanalytical LC-MS/MS assay for fenspiride using Fenspiride-d5 is provided below. This protocol is a composite based on common practices in the field and information from the cited literature.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of Fenspiride-d5 internal standard working solution (e.g., 50 ng/mL).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase: Gradient mixture of acetonitrile and water (both containing 0.2% formic acid)[1][2]

  • Flow Rate: 0.4 mL/min[1][2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Fenspiride: m/z 261 → 105[1][2]

    • Fenspiride-d5: m/z 266 → 110 (projected)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the fenspiride assay.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Fenspiride-d5 IS plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (MRM) ionize->detect quantify Quantification detect->quantify

Figure 1. Experimental workflow for fenspiride assay.

cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision Fenspiride Fenspiride Linearity Linearity Fenspiride->Linearity Evaluated For Accuracy Accuracy Fenspiride->Accuracy Evaluated For Precision Precision Fenspiride->Precision Evaluated For Range Concentration Range r2 Correlation Coefficient (r²) Recovery % Recovery IntraDay Intra-day (RSD%) InterDay Inter-day (RSD%)

Figure 2. Key validation parameters for the fenspiride assay.

References

Comparative pharmacokinetic profile of Fenspiride and Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Fenspiride and its deuterated analog, Fenspiride-d5. While direct comparative studies for Fenspiride-d5 are not publicly available, this document summarizes the known pharmacokinetic parameters of Fenspiride and discusses the anticipated effects of deuteration on its profile based on established principles.

Executive Summary

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties.[1] Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life.[2] Fenspiride-d5 is a deuterated version of Fenspiride, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution is expected to alter the metabolic pathway of the drug, potentially leading to a more favorable pharmacokinetic profile. While specific data for Fenspiride-d5 is pending, deuteration typically results in a reduced rate of metabolism, leading to increased systemic exposure and a longer half-life.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Fenspiride based on a phase I clinical trial in healthy volunteers.[2] Data for Fenspiride-d5 is not available from direct comparative studies.

Pharmacokinetic ParameterFenspiride (80 mg oral tablet)[2]Fenspiride-d5
Maximum Plasma Concentration (Cmax) 206 ng/mLData not available
Time to Maximum Plasma Concentration (Tmax) 6 hoursData not available
Absolute Bioavailability ~90%Data not available
Plasma Clearance ~184 mL/minData not available
Apparent Volume of Distribution 215 LData not available
Elimination Half-life (t½) 14 - 16 hoursData not available

Note: The absence of data for Fenspiride-d5 highlights a current knowledge gap. Researchers are encouraged to perform direct comparative studies to quantify the pharmacokinetic differences.

The Impact of Deuteration

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are involved in Fenspiride metabolism.

This "kinetic isotope effect" is expected to:

  • Decrease the rate of metabolism: This would likely lead to a lower clearance of Fenspiride-d5 compared to Fenspiride.

  • Increase the elimination half-life: A slower metabolism would result in the drug remaining in the body for a longer period.

  • Increase overall drug exposure (AUC): A reduced metabolic rate would lead to higher plasma concentrations over time.

These potential changes could translate to a more favorable dosing regimen for Fenspiride-d5, with less frequent administration required to maintain therapeutic concentrations.

Experimental Protocols

Pharmacokinetic Study of Fenspiride[2]

A randomized, crossover phase I clinical trial was conducted to determine the absolute bioavailability and pharmacokinetic profile of Fenspiride.

  • Subjects: Twelve healthy male volunteers.

  • Drug Administration:

    • Intravenous (IV): A single 80 mg dose of Fenspiride hydrochloride.

    • Oral: A single 80 mg Fenspiride hydrochloride tablet.

  • Sampling: Blood samples were collected at various time points post-administration to measure plasma concentrations of Fenspiride.

  • Analytical Method: Plasma concentrations of Fenspiride were determined using a validated analytical method.

Signaling Pathways and Metabolism

Fenspiride exerts its anti-inflammatory effects through multiple pathways. It is known to antagonize H1 histamine receptors and inhibit the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators.[1] The metabolism of Fenspiride is understood to be mediated by the cytochrome P450 enzyme system.

Below are diagrams illustrating the experimental workflow for a typical pharmacokinetic study and the metabolic pathway of Fenspiride.

G cluster_0 Experimental Workflow: Pharmacokinetic Study A Volunteer Recruitment (Healthy Subjects) B Drug Administration (Fenspiride or Fenspiride-d5) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalytical Quantification (e.g., LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) E->F G Statistical Comparison F->G

Experimental workflow for a comparative pharmacokinetic study.

G cluster_1 Fenspiride Metabolism and Action cluster_2 Anti-inflammatory Action Fenspiride Fenspiride Metabolism Metabolism (Liver) Fenspiride->Metabolism H1 H1 Receptor Antagonism Fenspiride->H1 Inhibits AA Arachidonic Acid Pathway Inhibition Fenspiride->AA Inhibits CYP450 Cytochrome P450 Enzymes Metabolism->CYP450 Metabolites Inactive Metabolites Metabolism->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Simplified overview of Fenspiride's metabolism and mechanism of action.

References

Inter-laboratory comparison of Fenspiride quantification using Fenspiride-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fenspiride Quantification by LC-MS/MS

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, which has been used in the treatment of various respiratory diseases. Accurate quantification of fenspiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. While a formal inter-laboratory comparison study for fenspiride quantification using its deuterated internal standard, fenspiride-d5, is not publicly available, this guide provides a comparative overview based on published, validated analytical methods. This document summarizes key performance parameters from independent studies to offer a benchmark for researchers in the field. The methodologies presented are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Comparative Analysis of Fenspiride Quantification Methods

The following table summarizes the validation parameters from a key published study on fenspiride quantification in human plasma. This provides a baseline for laboratories to compare their own method performance.

ParameterMethod by Pidpruzhnykov et al. (2013) [1]Method Mentioning Trimetazidine IS [2][3]
Analytical Technique UPLC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman Plasma
Internal Standard (IS) BupivacaineTrimetazidine
Sample Preparation Protein Precipitation with AcetonitrileLiquid-Liquid Extraction with 1-octanol
Linearity Range 2-500 ng/mLNot specified
Lower Limit of Quantification (LLOQ) 2 ng/mLNot specified
Accuracy 91.5% to 112.4%Not specified
Precision (Within-run and Between-run) <9.5%Not specified
Recovery 99.3% to 101.9%Not specified
Analyte Stability Stable for 3 freeze/thaw cycles and 5 months at -70°CNot specified

Experimental Protocols

This section details a representative experimental protocol for the quantification of fenspiride in human plasma using UPLC-MS/MS with fenspiride-d5 as the internal standard. This protocol is synthesized from established methodologies.[1]

Materials and Reagents
  • Fenspiride reference standard

  • Fenspiride-d5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ)

  • Analytical column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

Preparation of Solutions
  • Standard Stock Solutions: Prepare stock solutions of fenspiride and fenspiride-d5 in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a mixture of acetonitrile and water (1:1 v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the fenspiride-d5 stock solution to a suitable concentration (e.g., 50 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 200 µL of human plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (fenspiride-d5).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.2% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (example):

    • Fenspiride: m/z 261 → 105

    • Fenspiride-d5: m/z 266 → 110

  • Data Acquisition and Processing: Use appropriate software to control the instrument and process the data.

Visualizations

Signaling Pathway of Fenspiride

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action. It possesses anti-inflammatory, antihistaminic, and bronchodilatory properties. Its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB pathway, which reduces the production of pro-inflammatory cytokines. Additionally, it acts as an antagonist at H1 histamine receptors, mitigating allergic responses.

Fenspiride_Signaling_Pathway Fenspiride Fenspiride H1R H1 Histamine Receptor Fenspiride->H1R Antagonizes NFkB NF-κB Pathway Fenspiride->NFkB Inhibits ArachidonicAcid Arachidonic Acid Metabolites Fenspiride->ArachidonicAcid Inhibits Release Bronchoconstriction Bronchoconstriction H1R->Bronchoconstriction Mediates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activates Inflammation Airway Inflammation ArachidonicAcid->Inflammation Contributes to Cytokines->Inflammation Leads to

Caption: Fenspiride's multifaceted mechanism of action.

Experimental Workflow for Fenspiride Quantification

The following diagram illustrates the typical workflow for quantifying fenspiride in a biological matrix using LC-MS/MS, from sample receipt to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Fenspiride-d5) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for fenspiride quantification.

References

Fenspiride-d5 versus other internal standards for Fenspiride analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fenspiride, a drug historically used for respiratory diseases, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of Fenspiride-d5 and other commonly employed internal standards for fenspiride analysis, supported by experimental data from published studies.

The Ideal Internal Standard: Fenspiride-d5

In theory, a stable isotope-labeled version of the analyte is the gold standard for use as an internal standard in mass spectrometry-based quantification. Fenspiride-d5, a deuterated analog of fenspiride, is therefore considered the most suitable internal standard for its analysis. Its physicochemical properties are nearly identical to those of fenspiride, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective compensation for any analytical variations. However, to date, there is a lack of published, validated bioanalytical methods detailing the performance of Fenspiride-d5 in the quantification of fenspiride.

Alternative Internal Standards: A Data-Driven Comparison

In the absence of published data for Fenspiride-d5, researchers have successfully developed and validated methods using other structurally unrelated compounds as internal standards. This section details the performance of two such alternatives: bupivacaine and trimetazidine.

Quantitative Performance Data

The following table summarizes the key validation parameters for fenspiride bioanalytical methods using bupivacaine and trimetazidine as internal standards. This data allows for a direct comparison of their performance.

ParameterMethod with Bupivacaine as ISMethod with Trimetazidine as IS
Linearity Range 2 - 500 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]Not explicitly stated
Accuracy 91.5% - 112.4%[1]Not explicitly stated
Precision (Within-run) <9.5%[1]Not explicitly stated
Precision (Between-run) <9.5%[1]Not explicitly stated
Recovery 99.3% - 101.9%[1]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following are summaries of the experimental protocols for the methods using bupivacaine and trimetazidine as internal standards.

Method Using Bupivacaine as an Internal Standard
  • Sample Preparation: A simple protein precipitation method was employed. To 200 µL of human plasma, the internal standard (bupivacaine) was added, followed by acetonitrile to precipitate the plasma proteins. After centrifugation, the supernatant was collected for analysis.[1]

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC)[1]

    • Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

    • Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.2% formic acid)[1]

    • Flow Rate: 0.4 mL/min[1]

    • Retention Times: Fenspiride (0.64 min), Bupivacaine (0.87 min)[1]

  • Mass Spectrometric Detection:

    • System: Tandem mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.[1]

    • Monitored Transitions: Fenspiride (m/z 261 → 105), Bupivacaine (m/z 289 → 140)[1]

Method Using Trimetazidine as an Internal Standard
  • Sample Preparation: A liquid-liquid extraction procedure was utilized. Fenspiride and the internal standard (trimetazidine) were extracted from alkalinized plasma samples using 1-octanol. A large volume (75 µL) of the organic layer was then directly injected into the chromatographic system.

  • Chromatographic Conditions:

    • System: Reversed-phase chromatography.

    • Column: Zorbax SB C18 Rapid Resolution (50 mm × 4.6 mm, 1.8 µm).

    • Elution: Gradient elution.

  • Mass Spectrometric Detection:

    • System: Tandem mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.

Visualizing the Analytical Workflow and Fenspiride's Signaling Pathway

To further clarify the experimental process and the pharmacological context of fenspiride, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Fenspiride-d5 or Alternative) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction supernatant Collect Supernatant/ Organic Layer extraction->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Bioanalytical workflow for Fenspiride quantification.

cluster_fenspiride Fenspiride Action cluster_receptors Cellular Receptors cluster_pathway Inflammatory Signaling fenspiride Fenspiride h1_receptor H1 Histamine Receptor fenspiride->h1_receptor Antagonizes nf_kb NF-κB Pathway fenspiride->nf_kb Inhibits aa_pathway Arachidonic Acid Pathway nf_kb->aa_pathway Activates cytokines Pro-inflammatory Cytokines nf_kb->cytokines Promotes Transcription prostaglandins Prostaglandins & Leukotrienes aa_pathway->prostaglandins

Caption: Fenspiride's anti-inflammatory signaling pathway.[2][3]

Conclusion

While Fenspiride-d5 represents the ideal internal standard for the bioanalysis of fenspiride due to its isotopic labeling, the lack of published validation data necessitates the use of alternative standards. Both bupivacaine and trimetazidine have been successfully employed in validated LC-MS/MS methods for the quantification of fenspiride in biological matrices. The method utilizing bupivacaine is particularly well-documented, with comprehensive validation data demonstrating high accuracy, precision, and recovery. Researchers should consider the available data and the specific requirements of their studies when selecting an appropriate internal standard for fenspiride analysis. The development and publication of a validated method using Fenspiride-d5 would be a valuable contribution to the field.

References

Evaluating the Impact of Deuterium Labeling on Fenspiride's Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the non-steroidal anti-inflammatory drug Fenspiride and a hypothetical deuterated analog, Fenspiride-d5. Due to the withdrawal of Fenspiride from several markets due to safety concerns, particularly cardiotoxicity, and the absence of publicly available comparative experimental data for a deuterated version, this guide will focus on the established properties of Fenspiride and the scientifically-backed potential for improvement through deuterium labeling. The experimental data for Fenspiride-d5 presented herein is hypothetical, illustrating the anticipated benefits of deuteration based on the principles of the kinetic isotope effect.

Introduction to Fenspiride and the Rationale for Deuterium Labeling

Fenspiride is an oxazolidinone spiro compound that has been used for the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator effects. Its mechanism of action is multifactorial, including antagonism of H1 histamine receptors and inhibition of phosphodiesterases 3, 4, and 5.[1][2] Despite its efficacy, Fenspiride has been associated with a significant safety concern, namely the risk of QT prolongation and torsades de pointes, which led to its withdrawal in several European countries.[1]

Deuterium labeling is a strategy in drug development where hydrogen atoms at specific positions in a molecule are replaced by their heavier, stable isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism.[3][4][5] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to break compared to a carbon-hydrogen (C-H) bond.[4][5] By strategically deuterating a drug molecule at sites of metabolism, it is possible to:

  • Increase metabolic stability: Leading to a longer half-life and potentially less frequent dosing.[5]

  • Reduce the formation of toxic metabolites: By shunting metabolism away from pathways that produce harmful byproducts.

  • Improve the safety and tolerability profile.

Given Fenspiride's safety issues, exploring the potential of a deuterated analog to mitigate these risks while retaining therapeutic efficacy is a scientifically valid avenue for research. This guide outlines the hypothetical improvements that could be achieved with a deuterated Fenspiride (Fenspiride-d5) and the experimental framework required to validate these hypotheses.

Comparative Data: Fenspiride vs. Hypothetical Fenspiride-d5

The following tables summarize the known pharmacokinetic and pharmacodynamic properties of Fenspiride and the projected properties of a deuterated analog, Fenspiride-d5. The data for Fenspiride-d5 is hypothetical and based on the expected outcomes of deuterium labeling.

Table 1: Comparative Pharmacokinetic Parameters

ParameterFenspirideFenspiride-d5 (Hypothetical)Fold Change
Maximum Plasma Concentration (Cmax) 206 ng/mL~200 ng/mL~0.97
Time to Maximum Plasma Concentration (Tmax) 6 hours~6-8 hours~1.0-1.3
Area Under the Curve (AUC) VariableIncreased>1.5
Elimination Half-life (t½) 14-16 hours[1]> 24 hours>1.5
Metabolic Clearance ModerateReduced<0.7

Table 2: Comparative Pharmacodynamic and Safety Profile

ParameterFenspirideFenspiride-d5 (Hypothetical)Rationale for Improvement
H1 Receptor Antagonism (IC50) PotentSimilarDeuteration is not expected to alter receptor binding affinity.
Phosphodiesterase Inhibition (-logIC50) PDE3: 3.44, PDE4: 4.16, PDE5: ~3.8[1][2]SimilarDeuteration is not expected to alter enzyme inhibition.
Cardiotoxicity (QT Prolongation) Significant Risk[1]Potentially ReducedSlower metabolism may reduce the formation of a cardiotoxic metabolite or alter the parent drug to metabolite ratio, potentially mitigating this effect.
Adverse Event Profile Includes gastrointestinal disturbances and risk of serious cardiac events.[1]ImprovedA lower required dose due to increased exposure and reduced formation of potentially harmful metabolites could lead to a better safety profile.

Experimental Protocols

To empirically validate the hypothetical benefits of deuterated Fenspiride, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key comparative studies.

In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of Fenspiride and Fenspiride-d5 in human liver microsomes.

Methodology:

  • Incubation: Fenspiride and Fenspiride-d5 (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The metabolic reaction will be initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots will be taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The reaction in each aliquot will be stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound (Fenspiride or Fenspiride-d5) remaining at each time point will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) for each compound will be calculated from the disappearance rate of the parent compound.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites of Fenspiride and Fenspiride-d5 generated in human liver microsomes.

Methodology:

  • Incubation: Higher concentrations of Fenspiride and Fenspiride-d5 (e.g., 10 µM) will be incubated with human liver microsomes for a longer duration (e.g., 2-4 hours) to generate sufficient quantities of metabolites.

  • Sample Extraction: The incubation mixtures will be extracted with an organic solvent to concentrate the metabolites.

  • High-Resolution Mass Spectrometry Analysis: The extracts will be analyzed using high-resolution LC-MS/MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Comparative Analysis: The metabolite profiles of Fenspiride and Fenspiride-d5 will be compared to identify any qualitative or quantitative differences in metabolism.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Fenspiride and Fenspiride-d5 in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Dosing: Two groups of rats will be administered a single oral dose of either Fenspiride or Fenspiride-d5.

  • Blood Sampling: Blood samples will be collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

  • Plasma Preparation: Plasma will be separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of Fenspiride and Fenspiride-d5 in the plasma samples will be quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance, for both compounds.

In Vitro Cardiotoxicity Assessment (hERG Assay)

Objective: To evaluate and compare the potential of Fenspiride and Fenspiride-d5 to inhibit the hERG potassium channel, a key indicator of potential for QT prolongation.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) will be used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique will be used to measure hERG channel currents in the presence of increasing concentrations of Fenspiride and Fenspiride-d5.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current will be generated for each compound, and the IC50 value (the concentration causing 50% inhibition) will be determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of deuterated Fenspiride.

cluster_0 Fenspiride Metabolism Fenspiride Fenspiride Metabolism Phase I Metabolism (CYP450 Enzymes) Fenspiride->Metabolism Metabolites Oxidative Metabolites Metabolism->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of Fenspiride.

cluster_1 Experimental Workflow for Comparative Analysis Synthesis Synthesis of Fenspiride-d5 InVitro In Vitro Studies (Metabolic Stability, Metabolite ID, hERG Assay) Synthesis->InVitro InVivo In Vivo Animal Studies (Pharmacokinetics, Toxicology) Synthesis->InVivo DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Evaluation of Deuterated Analog DataAnalysis->Conclusion

Caption: Workflow for evaluating deuterated Fenspiride.

cluster_2 Kinetic Isotope Effect on Metabolism Fenspiride Fenspiride (C-H bond) CYP450 CYP450 Enzyme Fenspiride->CYP450 Weaker bond Fenspiride_d5 Fenspiride-d5 (C-D bond) Fenspiride_d5->CYP450 Stronger bond Metabolism_F Faster Metabolism CYP450->Metabolism_F Metabolism_d5 Slower Metabolism CYP450->Metabolism_d5

Caption: The kinetic isotope effect slows metabolism.

Conclusion

While direct experimental data comparing Fenspiride and a deuterated analog is not currently available, the principles of deuterium labeling suggest that such a modification holds significant potential for improving the drug's pharmacokinetic and safety profile. Specifically, a deuterated Fenspiride could exhibit a longer half-life, leading to a more convenient dosing regimen, and potentially a reduced risk of cardiotoxicity if this adverse effect is linked to a specific metabolic pathway. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of a deuterated Fenspiride analog. Further research in this area is warranted to explore the possibility of developing a safer alternative for the treatment of respiratory diseases.

References

A Comparative Guide to Analytical Method Validation for Fenspiride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Fenspiride. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, with a focus on the role of Fenspiride-d5 as an internal standard in bioanalytical applications.

Introduction to ICH Method Validation

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone of pharmaceutical development, ensuring that analytical methods are suitable for their intended purpose.[1][2] Validation is a documented process that demonstrates the reliability, reproducibility, and accuracy of an analytical method. The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Fenspiride-d5, a deuterated analog of Fenspiride, is commonly used as an internal standard (IS) in bioanalytical methods, particularly those employing mass spectrometry. Its chemical properties are nearly identical to Fenspiride, but its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, non-interfering standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

Method Comparison: HPLC-UV vs. UPLC-MS/MS for Fenspiride Analysis

This section compares a validated HPLC-UV method for the determination of Fenspiride hydrochloride in pharmaceutical dosage forms with a validated UPLC-MS/MS method for its quantification in human plasma. The use of Fenspiride-d5 as an internal standard is specific to the UPLC-MS/MS bioanalytical method.

Data Presentation: Summary of Validation Parameters
Validation Parameter HPLC-UV Method (Pharmaceutical Dosage Form) UPLC-MS/MS Method (Human Plasma with Fenspiride-d5 as IS)
Specificity Method demonstrated to be specific for Fenspiride HCl.No interference from endogenous plasma components at the retention times of Fenspiride and Fenspiride-d5.
Linearity Range 10 - 50 µg/mL2 - 500 ng/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated, but method was successfully used for bioequivalence study.
Accuracy (% Recovery) 99.315%91.5% to 112.4%
Precision (% RSD) Intra-day and Inter-day RSDs were within acceptable limits.Within-run and between-run precision <9.5%
Limit of Detection (LOD) 0.007 µg/mL (7 ng/mL)Not reported
Limit of Quantitation (LOQ) 0.021 µg/mL (21 ng/mL)2 ng/mL
Robustness Method found to be robust for small, deliberate changes in flow rate and mobile phase composition.Not explicitly reported, but stability data provided.
Analyte Stability Not explicitly reported.Stable in human plasma for three freeze/thaw cycles and for 5 months at -70°C.

Data for the HPLC-UV method was compiled from a study on Fenspiride hydrochloride in bulk and pharmaceutical dosage forms.[3] Data for the UPLC-MS/MS method was compiled from a study on the quantification of Fenspiride in human plasma.

Experimental Protocols

Protocol 1: HPLC-UV Method for Fenspiride in Pharmaceutical Dosage Forms

This protocol is a representative example for the quantification of Fenspiride in a less complex matrix, such as a tablet formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 10mM Ammonium acetate (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 4.67 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Fenspiride hydrochloride in methanol to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (10-50 µg/mL).

  • Sample Preparation: Crush tablets, accurately weigh a portion of the powder equivalent to a known amount of Fenspiride, dissolve in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to fall within the calibration range.

3. Validation Experiments:

  • Specificity: Analyze blank (mobile phase), placebo, and Fenspiride standard solutions to ensure no interfering peaks at the retention time of Fenspiride.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Fenspiride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) and observe the effect on the results.

Protocol 2: UPLC-MS/MS Method for Fenspiride in Human Plasma

This protocol is a representative example for the quantification of Fenspiride in a complex biological matrix, necessitating the use of an internal standard like Fenspiride-d5 and a more sensitive detector.

1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:

  • UPLC System: A standard UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.2% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Fenspiride: m/z 261 → 105

    • Internal Standard (Fenspiride-d5): m/z 266 → 110 (hypothetical, based on a 5 Da shift)

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare separate stock solutions of Fenspiride and Fenspiride-d5 in a suitable organic solvent (e.g., methanol).

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the Fenspiride stock solution to create calibration standards and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the Fenspiride-d5 internal standard working solution.

    • Add acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

3. Validation Experiments:

  • Specificity and Selectivity: Analyze six different batches of blank human plasma to ensure no significant interfering peaks are present at the retention times of Fenspiride and Fenspiride-d5.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (Fenspiride/Fenspiride-d5) against the Fenspiride concentration.

  • Accuracy and Precision: Analyze replicate QCs at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

  • Stability: Assess the stability of Fenspiride in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Visualizations

ICH_Validation_Workflow cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting Phase Define_Purpose Define Method's Intended Purpose Select_Params Select Validation Parameters (ICH Q2) Define_Purpose->Select_Params Set_Criteria Set Acceptance Criteria Select_Params->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Compile_Data Compile & Analyze Data Robustness->Compile_Data Validation_Report Generate Validation Report Compile_Data->Validation_Report

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

Method_Comparison_Logic cluster_input Analytical Need cluster_matrix Sample Matrix cluster_method Recommended Method cluster_attributes Key Attributes Analyte Fenspiride Matrix_Pharma Pharmaceutical Dosage Form (e.g., Tablets) Analyte->Matrix_Pharma Matrix_Bio Biological Matrix (e.g., Human Plasma) Analyte->Matrix_Bio Method_HPLC HPLC-UV Matrix_Pharma->Method_HPLC Method_LCMS UPLC-MS/MS (with Fenspiride-d5 IS) Matrix_Bio->Method_LCMS Attr_HPLC Good for Assay & Impurity Testing Lower Sensitivity Method_HPLC->Attr_HPLC Attr_LCMS High Sensitivity & Selectivity Ideal for Bioanalysis Method_LCMS->Attr_LCMS

Caption: Decision logic for selecting an analytical method for Fenspiride analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Fenspiride-d5 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fenspiride-d5 Hydrochloride, a deuterated analog of the bronchodilator Fenspiride, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.

Core Principles of this compound Disposal

Disposal of this compound must always be conducted in accordance with local, state, and federal regulations[1]. It is classified as a hazardous substance and should not be treated as common laboratory waste[1]. The primary goals are to prevent its release into the environment and to ensure the safety of all personnel involved in the handling and disposal process.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:

  • Protective gloves

  • Safety glasses or goggles

  • A lab coat or protective clothing[2]

  • In situations where dust may be generated, a respirator is recommended.

2. Waste Collection and Storage:

  • Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper or personal protective equipment, in a suitable, clearly labeled, and sealed container[1]. Avoid generating dust during collection[1].

  • Liquid Waste: If this compound is in a solution, it should be collected in a sealed, labeled container. Do not pour it down the drain or into any watercourses[1][2][3].

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings.

3. Spill Management: In the event of a spill, the following procedures should be followed:

  • Minor Spills: For small spills, use dry clean-up procedures. Carefully sweep or scoop up the material, avoiding dust formation, and place it into a labeled container for disposal[1].

  • Major Spills: In the case of a larger spill, evacuate the area and alert the appropriate emergency responders[1].

  • Cleaning: After the material has been collected, the area should be washed down with large amounts of water. However, ensure that the runoff does not enter drains[1].

4. Final Disposal: The ultimate disposal of this compound waste must be handled by a licensed waste disposal company or your institution's environmental health and safety (EHS) office. Do not dispose of this material with household garbage[3]. It is recommended to consult with a waste management authority for specific guidance on disposal options[1].

Quantitative Data

The safety data sheets reviewed did not provide specific quantitative data, such as concentration limits for disposal or specific landfill class requirements. Disposal regulations are location-dependent, and it is crucial to consult local guidelines and your institution's EHS for this information.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Fenspiride-d5 Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid collect_solid Collect in a Sealed, Labeled Container solid_waste->collect_solid collect_liquid Collect in a Sealed, Labeled Container liquid_waste->collect_liquid store Store Securely for Pickup collect_solid->store no_drain Do NOT Pour Down Drain collect_liquid->no_drain no_drain->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling Fenspiride-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride. The following procedural guidance is designed to build confidence and ensure best practices are followed from receipt to disposal of this compound.

This compound is the deuterium-labeled version of Fenspiride Hydrochloride.[1] While the deuteration is primarily for use as a tracer or internal standard in quantitative analysis, the material's hazardous properties should be considered equivalent to the unlabeled parent compound.[1][2] Fenspiride Hydrochloride is classified as a hazardous substance, harmful by inhalation, in contact with skin, and if swallowed.[3][4][5]

Essential Safety & Handling Information

Adherence to the following personal protective equipment (PPE) and first aid protocols is critical when working with this compound.

Personal Protective Equipment (PPE)

Proper PPE creates a necessary barrier between the researcher and the chemical.[6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Wear protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[3]Prevents skin contact, as the substance is harmful upon contact.[5]
Body Protection Wear protective clothing, overalls, and a PVC apron.Minimizes the risk of skin exposure from spills or splashes.
Eye & Face Protection Use eye and face protection. Ensure an eye wash unit is readily accessible.Protects against accidental splashes which could cause eye irritation.
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[7] Respirators may be necessary if engineering controls are insufficient.Prevents inhalation, as the substance is harmful if inhaled.[4][5]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Ingestion Seek immediate medical attention.[3] If the person is conscious, give water to drink.[3] Do NOT induce vomiting.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin and hair with running water and soap.[3] Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with fresh running water.[3] Ensure complete irrigation by keeping eyelids apart.[3] Seek medical attention if pain persists or recurs.[3]
Inhalation Move the person to fresh air.[3] Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is clearly labeled.[3]

  • Store Securely: Store in the original, tightly sealed container.[3][4]

  • Controlled Environment: Keep the container in a cool, dry, and well-ventilated area.[3][4] A recommended storage temperature is 4°C.[4]

  • Segregate: Store away from incompatible materials and foodstuff containers.[3]

Step 2: Handling and Preparation
  • Designated Area: All handling should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation.[7]

  • Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Avoid Dust: Use procedures that avoid the generation of dust.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling.

  • Cleanliness: Launder contaminated clothing separately before reuse.[3]

Step 3: Spill Management
  • Minor Spills:

    • Remove all potential ignition sources.[3]

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures and avoid creating dust.[3]

    • Collect the residue and place it in a suitable, labeled container for waste disposal.[3]

  • Major Spills:

    • Evacuate and alert personnel in the area.[3]

    • Notify emergency responders, providing the location and nature of the hazard.[3]

    • Wear appropriate protective clothing and a breathing apparatus.[3]

    • Prevent the spillage from entering drains or water courses.[3]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Regulatory Compliance: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[4]

  • Waste Collection: Collect waste material in a suitable, clearly labeled, and sealed container.[3]

  • Prohibited Disposal: Do not dispose of with household garbage.[5] Do not allow the product to reach the sewage system or enter drains or water courses.[3][5]

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

G cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Receipt Receive & Inspect Chemical Storage Store in Cool, Dry, Ventilated Area Receipt->Storage Don_PPE Don Required PPE Storage->Don_PPE Handling Handle in Fume Hood Don_PPE->Handling Weighing Weigh & Prepare Solution Handling->Weighing Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Decontaminate Decontaminate Work Area Weighing->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Waste_Collection Collect Waste in Labeled Container Doff_PPE->Waste_Collection Disposal Dispose via Approved Waste Stream Waste_Collection->Disposal Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup First_Aid Administer First Aid Exposure->First_Aid

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.